2-(Isopropylamino)benzoic acid
Description
BenchChem offers high-quality 2-(Isopropylamino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Isopropylamino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(propan-2-ylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)11-9-6-4-3-5-8(9)10(12)13/h3-7,11H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURMOWNIJUVJSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481372 | |
| Record name | 2-(isopropylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50817-45-3 | |
| Record name | 2-(isopropylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2-(Isopropylamino)benzoic Acid
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(isopropylamino)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights to serve as a valuable resource in the laboratory.
Introduction: A Scrutiny of a Versatile Scaffold
2-(Isopropylamino)benzoic acid, also known as N-isopropylanthranilic acid, belongs to the class of N-substituted anthranilic acids. This family of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the amino and carboxylic acid functional groups, as well as the diverse biological activities exhibited by its derivatives.[1] The strategic placement of an isopropyl group on the nitrogen atom ortho to a carboxylic acid on a benzene ring imparts specific steric and electronic properties that influence its chemical behavior and potential applications. This guide will delve into the fundamental chemical properties, a robust synthetic protocol, spectroscopic characterization, and a discussion of its potential utility in various scientific domains.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of 2-(isopropylamino)benzoic acid is paramount for its effective handling, formulation, and application. The following table summarizes its key computed and known properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [2] |
| Molecular Weight | 179.22 g/mol | [2] |
| CAS Number | 50817-45-3 | [2][3][4][5] |
| IUPAC Name | 2-(propan-2-ylamino)benzoic acid | [2] |
| Appearance | Solid (predicted) | [3] |
| XLogP3 | 2.7 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Topological Polar Surface Area | 49.3 Ų | [2] |
Table 1: Key Physicochemical Properties of 2-(Isopropylamino)benzoic Acid.
Synthesis of 2-(Isopropylamino)benzoic Acid: A Detailed Protocol
The synthesis of N-alkylated anthranilic acids can be achieved through various methods. The Ullmann condensation reaction stands out as a reliable and well-established method for forming the C-N bond between an aryl halide and an amine.[6][7][8] Below is a detailed, self-validating protocol for the synthesis of 2-(isopropylamino)benzoic acid from 2-chlorobenzoic acid and isopropylamine.
Reaction Principle: The Ullmann Condensation
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution. In this protocol, 2-chlorobenzoic acid reacts with isopropylamine in the presence of a copper catalyst and a base. The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity, and also for neutralizing the hydrochloric acid formed during the reaction.
Caption: Synthetic pathway for 2-(isopropylamino)benzoic acid via Ullmann condensation.
Experimental Protocol
Materials:
-
2-Chlorobenzoic acid (1.0 eq)
-
Isopropylamine (2.0 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid, potassium carbonate, and copper(I) iodide.
-
Solvent and Reagent Addition: Add DMF to the flask, followed by the dropwise addition of isopropylamine at room temperature with vigorous stirring.
-
Reaction: Heat the reaction mixture to 100-120 °C and maintain it at this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 hexanes:ethyl acetate).
-
Work-up: a. Cool the reaction mixture to room temperature and pour it into a beaker containing 1 M HCl. b. Extract the aqueous layer with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with water and then with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Self-Validation: The identity and purity of the synthesized 2-(isopropylamino)benzoic acid should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic Characterization
Due to the unavailability of experimentally recorded spectra for 2-(isopropylamino)benzoic acid in the searched literature, the following data are predicted based on the analysis of closely related compounds such as anthranilic acid, N-methylanthranilic acid, and general principles of NMR and IR spectroscopy.[9][10][11][12][13][14][15][16]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | br s | 1H | -COOH |
| ~8.0 | d | 1H | Ar-H (ortho to COOH) |
| ~7.4 | t | 1H | Ar-H |
| ~6.7 | d | 1H | Ar-H |
| ~6.6 | t | 1H | Ar-H |
| ~4.0 | septet | 1H | -CH(CH₃)₂ |
| ~1.3 | d | 6H | -CH(CH₃)₂ |
Table 2: Predicted ¹H NMR Spectral Data for 2-(Isopropylamino)benzoic Acid (in CDCl₃).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | -COOH |
| ~150 | Ar-C (C-N) |
| ~134 | Ar-CH |
| ~132 | Ar-CH |
| ~117 | Ar-CH |
| ~114 | Ar-CH |
| ~112 | Ar-C (C-COOH) |
| ~45 | -CH(CH₃)₂ |
| ~22 | -CH(CH₃)₂ |
Table 3: Predicted ¹³C NMR Spectral Data for 2-(Isopropylamino)benzoic Acid (in CDCl₃).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the O-H, N-H, C=O, and C-N functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~3350 | Medium | N-H stretch |
| ~1680 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1580 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch |
| ~1160 | Medium | C-N stretch |
Table 4: Predicted IR Spectral Data for 2-(Isopropylamino)benzoic Acid.
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (179.22 g/mol ). Key fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the isopropyl group.
Caption: Predicted key fragmentation pathways for 2-(isopropylamino)benzoic acid.
Chemical Reactivity and Potential Applications
The dual functionality of an amino group and a carboxylic acid group makes 2-(isopropylamino)benzoic acid a versatile building block in organic synthesis.
-
Reactions at the Carboxylic Acid Group: The carboxylic acid can undergo esterification, amidation, and reduction to the corresponding alcohol. These transformations allow for the introduction of diverse functionalities and the synthesis of a wide range of derivatives.
-
Reactions at the Amino Group: The secondary amine can be further alkylated or acylated, providing another avenue for structural modification.
-
Cyclization Reactions: The ortho positioning of the amino and carboxylic acid groups allows for intramolecular cyclization reactions to form heterocyclic compounds, which are prevalent in many biologically active molecules.[11]
Potential Applications:
Derivatives of anthranilic acid have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[1][10] N-substituted anthranilic acids, in particular, are precursors to various pharmaceuticals.[1] Given this precedent, 2-(isopropylamino)benzoic acid could serve as a valuable scaffold for the development of novel therapeutic agents. Its fluorescent properties, a common feature of anthranilic acid derivatives, also suggest potential applications in the development of molecular probes and sensors.[17]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Wash with soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
Conclusion
2-(Isopropylamino)benzoic acid is a compound with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol based on the robust Ullmann condensation, and a predictive analysis of its spectroscopic characteristics. While further experimental validation is warranted, the information presented herein offers a solid foundation for researchers and drug development professionals to explore the utility of this versatile molecule. The rich reactivity of its dual functional groups, coupled with the established biological relevance of the N-substituted anthranilic acid scaffold, positions 2-(isopropylamino)benzoic acid as a promising candidate for future scientific investigation.
References
-
Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]
-
SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NSUBSTITUTED ANTHRANI. (n.d.). Retrieved January 29, 2026, from [Link]
-
SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES International Journal of Drug Development. (n.d.). Retrieved January 29, 2026, from [Link]
- US3413313A - Anthranilic acid compounds and methods for their production - Google Patents. (n.d.).
-
A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells - McFarland Laboratories. (n.d.). Retrieved January 29, 2026, from [Link]
-
2-(Isopropylamino)benzoic acid | C10H13NO2 | CID 12227712 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 29, 2026, from [Link]
-
13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved January 29, 2026, from [Link]
-
Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (n.d.). Retrieved January 29, 2026, from [Link]
-
Isopropylamine, n-allyl-, - the NIST WebBook. (n.d.). Retrieved January 29, 2026, from [Link]
-
Material Safety Data Sheet - Cole-Parmer. (n.d.). Retrieved January 29, 2026, from [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, October 8). Retrieved January 29, 2026, from [Link]
-
Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids - ResearchGate. (2025, August 10). Retrieved January 29, 2026, from [Link]
-
1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... | Download Table - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
-
Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed. (n.d.). Retrieved January 29, 2026, from [Link]
-
2-Isopropylbenzoic acid | C10H12O2 | CID 17099 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]
-
Solid-phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation - PubMed. (n.d.). Retrieved January 29, 2026, from [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. 2-(Isopropylamino)benzoic acid | C10H13NO2 | CID 12227712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. You are being redirected... [hit2lead.com]
- 4. 2-(isopropylamino)benzoic acid | 50817-45-3 [sigmaaldrich.com]
- 5. 50817-45-3|2-(Isopropylamino)benzoic acid|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. scispace.com [scispace.com]
- 12. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. N-Phenylanthranilic acid(91-40-7) 13C NMR [m.chemicalbook.com]
- 15. Anthranilic acid(118-92-3) 1H NMR spectrum [chemicalbook.com]
- 16. N-Acetylanthranilic acid(89-52-1) IR Spectrum [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. ANTHRANILIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Guide: Molecular Architecture & Synthesis of 2-(Isopropylamino)benzoic Acid
Executive Summary
2-(Isopropylamino)benzoic acid (CAS: 50817-45-3), also known as
Molecular Architecture & Physicochemical Properties[1][2]
Structural Dynamics
The core structure consists of a benzene ring ortho-substituted with a carboxylic acid (–COOH) and an isopropylamino group (–NHCH(CH
-
Intramolecular Hydrogen Bonding: The most defining structural feature is the formation of a virtual six-membered ring via an intramolecular hydrogen bond between the amine nitrogen proton and the carbonyl oxygen of the carboxylic acid. This "locked" conformation reduces the basicity of the amine lone pair and increases the lipophilicity of the molecule compared to the open conformer.
-
Steric Hindrance: The isopropyl group introduces significant steric bulk compared to a methyl or ethyl group. This steric pressure forces the amino group to twist slightly out of planarity with the benzene ring in the absence of the H-bond, but the H-bond usually dominates to maintain planarity. This bulk also retards nucleophilic attack at the nitrogen in subsequent reactions (e.g.,
-acylation) compared to unhindered amines.
Key Properties
| Property | Value / Description |
| IUPAC Name | 2-(Propan-2-ylamino)benzoic acid |
| Molecular Formula | |
| Molecular Weight | 179.22 g/mol |
| CAS Number | 50817-45-3 |
| Physical State | Crystalline Solid |
| Solubility | Soluble in ethanol, DMSO, chloroform; low solubility in water (pH dependent). |
| pKa | ~5-6 (Carboxylic acid), ~2-3 (Amine conjugate acid, suppressed by EWG carboxyl) |
Synthetic Pathways & Process Optimization
Two primary routes exist for synthesizing 2-(isopropylamino)benzoic acid. The Reductive Amination route is preferred for laboratory scale due to milder conditions and higher purity.
Pathway A: Reductive Amination (Recommended)
This method utilizes anthranilic acid and acetone. It proceeds via an imine (Schiff base) intermediate, which is selectively reduced in situ.
-
Reagents: Anthranilic acid, Acetone (solvent/reactant), Sodium Borohydride (
) or Sodium Triacetoxyborohydride ( ). -
Mechanism:
-
Imine Formation: The amine of anthranilic acid attacks the carbonyl of acetone. Acid catalysis (often acetic acid) promotes water elimination to form the imine.
-
Reduction: The borohydride reagent selectively reduces the C=N bond to a C-N single bond.
-
-
Advantage: Avoids the high temperatures and copper waste associated with Ullmann coupling.
Pathway B: Nucleophilic Aromatic Substitution (SNAr)
This route involves the displacement of a halide from 2-chlorobenzoic acid by isopropylamine.
-
Reagents: 2-Chlorobenzoic acid, Isopropylamine, Copper powder/CuI (catalyst),
(base). -
Conditions: High temperature (reflux in DMF or sealed tube).
-
Disadvantage: Steric hindrance of the isopropylamine makes this reaction sluggish compared to primary unbranched amines.
Visualization of Synthetic Logic
Caption: Comparison of Reductive Amination (Solid lines, Preferred) vs. Ullmann Coupling (Dashed, Secondary).
Experimental Protocol: Reductive Amination
Objective: Synthesis of 2-(isopropylamino)benzoic acid via reductive amination.
Materials
-
Anthranilic acid (13.7 g, 100 mmol)
-
Acetone (150 mL, excess)
-
Glacial Acetic Acid (1 mL, catalyst)
-
Sodium Borohydride (
) (4.5 g, 120 mmol) -
Methanol (50 mL)
Step-by-Step Methodology
-
Imine Formation: In a 500 mL round-bottom flask, dissolve anthranilic acid in acetone (150 mL). Add glacial acetic acid (1 mL).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 60°C) for 2–4 hours. Self-Validation: Monitor reaction by TLC (silica, 1:1 Hexane/EtOAc). The starting material spot should diminish, and a new less polar imine spot may appear (though often transient).
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Carefully add
pellets/powder in small portions over 30 minutes. Caution: Gas evolution ( ) will occur. -
Stirring: Allow the mixture to warm to room temperature and stir overnight.
-
Quenching: Quench the excess hydride by slowly adding water (50 mL) followed by acidification to pH ~3-4 with 1M HCl.
-
Isolation: Evaporate the acetone under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash the organic layer with brine, dry over
, and concentrate. Recrystallize the crude solid from Ethanol/Water to yield white/off-white crystals.
Spectroscopic Characterization
To validate the structure, researchers must confirm the presence of the isopropyl group and the integrity of the aromatic core.
Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 1.20 - 1.25 | Doublet ( | 6H | Isopropyl Methyls (–CH | |
| 3.60 - 3.80 | Septet | 1H | Isopropyl Methine (–CH–) | |
| 6.50 - 8.00 | Multiplets | 4H | Aromatic Ring Protons | |
| ~7.5 - 8.5 | Broad Singlet | 1H | Amine N-H (Exchangeable) | |
| ~22.0 | Singlet | - | Isopropyl Methyls | |
| ~44.0 | Singlet | - | Isopropyl Methine | |
| ~170.0 | Singlet | - | Carboxylic Acid Carbonyl |
Structural Visualization: H-Bonding Network
Caption: Intramolecular Hydrogen Bond forming a virtual 6-membered ring, stabilizing the structure.
Pharmaceutical Applications
The 2-(isopropylamino)benzoic acid scaffold is a versatile building block:
-
Acridone Synthesis: Cyclization of the acid (often via the acid chloride) yields
-isopropylacridones, which are studied for antiviral and anticancer properties. -
Fenamate Analogs: While typical fenamates (e.g., Mefenamic acid) are
-aryl, -alkyl analogs are investigated for specific COX-inhibitor selectivity profiles with reduced gastrointestinal toxicity. -
Ligand Design: The isopropyl group serves as a hydrophobic handle in protein-ligand docking, often filling small hydrophobic pockets in enzyme active sites (e.g., kinases).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12227712, 2-(Isopropylamino)benzoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. Reductive Amination: Synthesis of Secondary Amines. Retrieved from [Link]
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904.
- Magid, A. F. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61, 3849-3862.
Physical and chemical properties of 2-(Isopropylamino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Isopropylamino)benzoic acid, also known as N-isopropylanthranilic acid, is an N-substituted derivative of anthranilic acid. Anthranilic acid and its derivatives are a class of compounds with significant interest in medicinal chemistry and drug development.[1][2] They serve as versatile scaffolds for the synthesis of a wide range of biologically active molecules, including anti-inflammatory, analgesic, antiviral, and anticancer agents.[1][2][3] The introduction of an isopropyl group to the amine functionality of anthranilic acid modifies its lipophilicity and steric properties, which can significantly influence its biological activity and pharmacokinetic profile. This guide provides a comprehensive overview of the physical and chemical properties of 2-(isopropylamino)benzoic acid, along with detailed protocols for its synthesis and analytical characterization.
Molecular Structure and Identification
The molecular structure of 2-(isopropylamino)benzoic acid consists of a benzoic acid core with an isopropylamino group at the ortho position.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 2-(Isopropylamino)benzoic acid |
| CAS Number | 50817-45-3[4] |
| Molecular Formula | C₁₀H₁₃NO₂[4] |
| Synonyms | N-isopropylanthranilic acid, 2-(Propan-2-ylamino)benzoic acid |
Physical and Chemical Properties
Experimental data for the physical and chemical properties of 2-(isopropylamino)benzoic acid are not extensively reported in the literature. However, based on its structure and data from closely related compounds, the following properties can be predicted.
Table 1: Predicted Physical and Chemical Properties
| Property | Predicted Value | Reference/Basis |
| Molecular Weight | 179.22 g/mol | Calculated |
| Appearance | White to off-white solid | Analogy to other N-alkylated anthranilic acids |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and DMSO | Analogy to anthranilic acid and its derivatives |
| pKa | ~4-5 (for the carboxylic acid group) | Analogy to benzoic acid (pKa ~4.2) and anthranilic acid |
Chemical Reactivity and Stability
2-(Isopropylamino)benzoic acid exhibits reactivity characteristic of both a secondary amine and a carboxylic acid.
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo esterification, amidation, and reduction reactions. It can also be deprotonated by bases to form the corresponding carboxylate salt.
-
Secondary Amine Group: The secondary amine is nucleophilic and can participate in reactions such as acylation and alkylation.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, with the positions of substitution directed by the activating amino and deactivating carboxyl groups.
The compound is expected to be stable under standard laboratory conditions. However, prolonged exposure to strong oxidizing agents or high temperatures may lead to degradation.
Synthesis of 2-(Isopropylamino)benzoic Acid
Several synthetic routes can be employed for the preparation of 2-(isopropylamino)benzoic acid. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions. Three common and effective methods are outlined below.
Ullmann Condensation
The Ullmann condensation is a classical method for the formation of C-N bonds, involving the reaction of an aryl halide with an amine in the presence of a copper catalyst.[5]
Figure 1: Ullmann Condensation for the synthesis of 2-(Isopropylamino)benzoic acid.
Experimental Protocol:
-
Reaction Setup: To a sealable reaction vessel, add 2-chlorobenzoic acid (1 equivalent), a copper catalyst (e.g., CuI, 0.1 equivalents), a ligand (e.g., L-proline, 0.2 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
Solvent and Reagent Addition: Add a high-boiling polar solvent such as DMSO or DMF. Then, add isopropylamine (1.5 equivalents).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours with vigorous stirring.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and acidify with HCl to a pH of ~3-4.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern and often more efficient palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6]
Figure 2: Buchwald-Hartwig amination for the synthesis of 2-(Isopropylamino)benzoic acid.
Experimental Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromobenzoic acid (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., Xantphos, 0.04 equivalents), and a base (e.g., Cs₂CO₃, 2 equivalents).
-
Solvent and Reagent Addition: Add a dry, degassed solvent such as toluene or dioxane. Then, add isopropylamine (1.5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C for 8-16 hours with stirring.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the Ullmann condensation.
Reductive Amination
Reductive amination provides an alternative route starting from 2-aminobenzoic acid (anthranilic acid) and acetone.[6]
Sources
- 1. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]
- 2. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(isopropylamino)benzoic acid | 50817-45-3 [sigmaaldrich.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Contextualizing Solubility in Pharmaceutical Development
An In-Depth Technical Guide to the Solubility Profiling of 2-(Isopropylamino)benzoic Acid
2-(Isopropylamino)benzoic acid is an N-substituted derivative of anthranilic acid. As with any molecule intended for or used within pharmaceutical research and development, a thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for success. Among these properties, solubility stands as a cornerstone, profoundly influencing a compound's journey from a laboratory curiosity to a viable therapeutic agent. Poor solubility can lead to low bioavailability, unreliable in vitro assay results, and significant formulation challenges.
This guide, prepared from the perspective of a Senior Application Scientist, eschews a simple data sheet in favor of a comprehensive methodological and theoretical framework. Given the sparse publicly available experimental data for 2-(Isopropylamino)benzoic acid, we will focus on the principles and robust, field-proven protocols required to generate and interpret a complete solubility profile for this molecule. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system that produces trustworthy and defensible data for researchers, scientists, and drug development professionals.
Part 1: Fundamental Physicochemical Characterization
Before any solubility measurements are undertaken, a foundational understanding of the molecule's intrinsic properties is essential. These parameters dictate the compound's behavior in different environments and inform the design of solubility experiments.
Molecular Structure and Inherent Properties
2-(Isopropylamino)benzoic acid is an amphoteric molecule, possessing both a weakly acidic carboxylic acid group (-COOH) and a weakly basic secondary amine group (-NH-). This dual nature is the single most important factor governing its aqueous solubility, making it highly pH-dependent.
While direct experimental data is limited, we can infer properties from closely related structures and computational models. For the analogous compound 2-Isopropylbenzoic acid , computed properties include:
| Property | Value | Source |
| Molecular Weight | 164.20 g/mol | Computed by PubChem[1] |
| XLogP3 (Lipophilicity) | 2.0 | Computed by XLogP3[1] |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs[1] |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs[1] |
| Topological Polar Surface Area | 37.3 Ų | Computed by Cactvs[1] |
The XLogP3 value of 2.0 suggests moderate lipophilicity. The presence of both hydrogen bond donor and acceptor sites, combined with the polar surface area, indicates that the molecule will engage in polar interactions with solvents.
The Critical Role of Ionization Constants (pKa)
The pKa values dictate the pH at which the acidic and basic groups ionize. This ionization dramatically increases aqueous solubility.
-
pKa₁ (Carboxylic Acid): Below this pKa, the -COOH group is predominantly neutral. Above this pKa, it deprotonates to the highly soluble carboxylate form (-COO⁻). For benzoic acid, the pKa is approximately 4.2.[2] The electron-donating nature of the amino group in 2-(Isopropylamino)benzoic acid might slightly alter this value.
-
pKa₂ (Secondary Amine): Above this pKa, the -NH- group is neutral. Below this pKa, it protonates to the highly soluble ammonium form (-NH₂⁺-). For the related N-isopropylaniline, the pKa of the conjugate acid is 5.3.[3]
Determining these two pKa values is the first critical experimental step.
Part 2: Authoritative Experimental Protocols
The following sections detail the gold-standard methodologies for determining the pKa and thermodynamic solubility of 2-(Isopropylamino)benzoic acid.
Protocol 1: pKa Determination via Potentiometric Titration
Rationale: Potentiometric titration is a high-precision technique for determining pKa values by monitoring pH changes during the gradual addition of a titrant.[4][5] This method directly measures the molecule's response to pH changes, providing the empirical data needed to understand its ionization behavior.
Step-by-Step Methodology:
-
Preparation: Accurately weigh a sample of pure 2-(Isopropylamino)benzoic acid and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol if aqueous solubility is low.[4] Ensure the starting concentration is sufficient for detection (e.g., >10⁻⁴ M).[4]
-
Acidification: Acidify the solution to a low pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl) to ensure both functional groups are in their fully protonated state (-COOH and -NH₂⁺-).
-
Titration: Titrate the solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH).[4] Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant using a calibrated pH electrode.
-
Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve will show two inflection points or equivalence points. The pH at the halfway point to each equivalence point corresponds to the pKa value. Advanced software can use derivative plots (ΔpH/ΔV vs. V) to precisely identify the equivalence points and calculate the pKa values.
Trustworthiness Check: The protocol is self-validating by comparing the shape of the titration curve to that of a blank titration (without the sample).[4] The clarity of the inflection points and the reproducibility across multiple runs (a minimum of three is recommended) confirms the reliability of the determined pKa values.[6]
Diagram: pKa and its Influence on Solubility
The interplay between pH and the two pKa values determines the dominant ionic species in solution, which in turn governs the overall solubility.
Caption: Relationship between pH, pKa, ionic species, and solubility.
Protocol 2: Thermodynamic Solubility Determination via Shake-Flask Method
Rationale: The shake-flask method is the universally recognized gold standard for determining equilibrium (thermodynamic) solubility.[7][8] It involves agitating an excess of the solid compound in a specific medium until the solution is saturated, physically separating the solid and aqueous phases, and quantifying the dissolved concentration.
Step-by-Step Methodology:
-
Medium Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9). The choice of buffers is critical to ensure the pH remains stable throughout the experiment.
-
Sample Addition: Add an excess amount of solid 2-(Isopropylamino)benzoic acid to flasks containing each buffer. The excess solid is crucial to ensure equilibrium with the solid phase is maintained.
-
Equilibration: Place the flasks in a mechanical shaker or agitator capable of maintaining a constant temperature (e.g., 25°C for standard solubility, 37°C for physiological relevance).[6][7] Agitate for a predetermined time, typically 24 to 48 hours, to allow the system to reach equilibrium.[8]
-
Phase Separation: After equilibration, allow the samples to stand briefly for large particles to settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10] Prepare a standard curve with known concentrations of the compound to ensure accurate quantification.
-
pH Measurement: Measure the final pH of each solution after the experiment to confirm that the buffer capacity was sufficient and the target pH was maintained.[11]
Trustworthiness Check: To validate that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24h and 48h). If the measured concentration does not significantly change between these points, equilibrium is confirmed. This is a critical self-validating step.
Part 3: Data Presentation and Interpretation
The pH-Solubility Profile
The data generated from the shake-flask experiments should be compiled into a table and plotted as Log S (logarithm of solubility) versus pH.
Expected Data Summary Table:
| pH (Final) | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Log S (Molar) |
| 2.0 | 37.0 | TBD | TBD | TBD |
| 4.0 | 37.0 | TBD | TBD | TBD |
| 6.0 | 37.0 | TBD | TBD | TBD |
| 7.4 | 37.0 | TBD | TBD | TBD |
| 9.0 | 37.0 | TBD | TBD | TBD |
| TBD = To Be Determined Experimentally |
The resulting plot is expected to be a "U-shaped" or "smile" curve, characteristic of amphoteric compounds.
-
At low pH (< pKa₂): The molecule is primarily a soluble cation.
-
At mid-range pH (between pKa₂ and pKa₁): The molecule exists predominantly as the neutral or zwitterionic species, exhibiting its lowest solubility. This minimum value is the intrinsic solubility (S₀) .
-
At high pH (> pKa₁): The molecule is primarily a soluble anion.
This profile can be mathematically described by the Henderson-Hasselbalch equation, which is critical for building predictive models for in vivo absorption.[12][13][14]
Diagram: Comprehensive Solubility Determination Workflow
Caption: Workflow for comprehensive solubility profiling.
Solubility in Organic Solvents and Co-Solvent Systems
For applications in synthesis, purification, and formulation, determining solubility in non-aqueous solvents is also vital. The shake-flask method can be adapted for organic solvents (e.g., ethanol, acetone, ethyl acetate). Studies on similar molecules like N-phenylanthranilic acid show that solubility generally increases with temperature in organic solvents and follows a specific order depending on solvent polarity and hydrogen bonding capacity.[15]
Furthermore, co-solvents are often used to increase the aqueous solubility of poorly soluble drugs.[16] By systematically measuring the solubility of 2-(Isopropylamino)benzoic acid in various water-cosolvent mixtures (e.g., water-ethanol, water-PEG 400), a formulation scientist can develop predictive models, such as the log-linear model, to optimize liquid dosage forms.[17][18]
The Impact of Temperature
The dissolution process is governed by thermodynamics.[19] The change in solubility with temperature can be described by the van't Hoff equation.
-
Endothermic Dissolution (ΔH > 0): Heat is absorbed during dissolution. Solubility will increase as temperature increases.[20] This is common for many solid solutes.
-
Exothermic Dissolution (ΔH < 0): Heat is released during dissolution. Solubility will decrease as temperature increases.
By measuring solubility at several temperatures (e.g., 4°C, 25°C, 37°C), key thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of dissolution can be calculated, providing deeper insight into the forces driving the solubilization process.[19]
Conclusion
This guide provides a robust, scientifically-grounded framework for the complete solubility characterization of 2-(Isopropylamino)benzoic acid. By prioritizing authoritative, self-validating experimental protocols over non-existent public data, we have outlined a clear path for any researcher to generate the high-quality, reliable data essential for informed decision-making in drug discovery and development. The principles and methodologies detailed herein—from precise pKa determination and gold-standard shake-flask solubility measurements to the interpretation of pH, co-solvent, and temperature effects—constitute the necessary toolkit for transforming this compound from a chemical entity into a well-understood candidate for further development.
References
-
Isopropylamine - Sciencemadness Wiki . (2020). Sciencemadness. Available at: [Link]
-
Annex 4 . World Health Organization (WHO). Available at: [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION . (2018). World Health Organization (WHO). Available at: [Link]
-
Chemical Properties of Benzoic acid, 2-(propylamino)-, methyl ester . Cheméo. Available at: [Link]
-
Benzoic acid . Wikipedia. Available at: [Link]
-
2-Isopropylbenzoic acid . PubChem. Available at: [Link]
-
Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review . (2021). MDPI. Available at: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . Lund University Publications. Available at: [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA) . ECETOC. Available at: [Link]
-
BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS . (2019). ICH. Available at: [Link]
-
Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures . Frontiers Publishing Partnerships. Available at: [Link]
-
N-Isopropylaniline . PubChem. Available at: [Link]
-
Protocol for Determining pKa Using Potentiometric Titration . Creative Bioarray. Available at: [Link]
-
Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures . (2008). ResearchGate. Available at: [Link]
-
Henderson–Hasselbalch equation . Wikipedia. Available at: [Link]
-
Aqueous Solubility . Creative Biolabs. Available at: [Link]
-
The thermodynamic principles of dissolution . ResearchGate. Available at: [Link]
-
Solubility & Dissociation Constant of Benzoic Acid in Isopropanol +Water Mixtures . (1988). Indian Journal of Chemistry. Available at: [Link]
-
Biochemistry, Dissolution and Solubility . (2023). StatPearls - NCBI Bookshelf. Available at: [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry . (2024). DergiPark. Available at: [Link]
-
Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases . (2014). ResearchGate. Available at: [Link]
-
Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates . (2002). ACS Publications. Available at: [Link]
-
Review of the cosolvency models for predicting solubility in solvent mixtures: An update . (2019). Semantic Scholar. Available at: [Link]
-
Henderson–Hasselbalch equation . (2015). Khan Academy. Available at: [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which . (2014). American Pharmaceutical Review. Available at: [Link]
-
Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling . (2018). ResearchGate. Available at: [Link]
-
Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract . (2019). SciSpace. Available at: [Link]
-
2-(Propylamino)benzoic acid . PubChem. Available at: [Link]
-
pKa-critical Interpretations of Solubility–pH Profiles: PG-300995 and NSC-639829 Case Studies . (2014). NIH National Library of Medicine. Available at: [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) . (2024). Protocols.io. Available at: [Link]
-
Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update . (2019). Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]
-
Chemical Properties of Benzoic acid, 3-isopropylamino-, isopropyl ester . Cheméo. Available at: [Link]
-
Measurement of pKa by Potentiometry . (2020). YouTube. Available at: [Link]
-
Solubility-pH profile of galunisertib fitted with Henderson-Hasselbalch equation by GastroPlus . (2018). ResearchGate. Available at: [Link]
-
Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update . (2019). Semantic Scholar. Available at: [Link]
-
Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship . (2010). PubMed. Available at: [Link]
Sources
- 1. 2-Isopropylbenzoic acid | C10H12O2 | CID 17099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. who.int [who.int]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. database.ich.org [database.ich.org]
- 12. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. frontierspartnerships.org [frontierspartnerships.org]
- 17. Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Deep Dive: 2-(Isopropylamino)benzoic Acid as a Strategic Precursor
[1]
Executive Summary
2-(Isopropylamino)benzoic acid (CAS: 14470-74-7), also known as N-isopropylanthranilic acid, represents a critical junction in heterocyclic synthesis.[1] While its most commercially visible application lies in the production of the benzothiadiazinone herbicide Bentazon , its utility extends significantly into medicinal chemistry. As a functionalized anthranilic acid derivative, it serves as a privileged scaffold for generating N-alkylated quinazolinones, quinolines, and benzoxazinones—moieties ubiquitous in kinase inhibitors, antiviral agents, and anti-inflammatory drugs.
This guide analyzes the synthesis of this precursor, its mechanistic transformation into bicyclic heterocycles, and provides validated protocols for its application in high-value organic synthesis.[1]
Part 1: Synthesis of the Precursor
The efficient preparation of 2-(isopropylamino)benzoic acid is the first step in any downstream workflow.[1] Two primary methodologies dominate the field, chosen based on scale and available reagents.
Method A: Ullmann-Type Coupling (Industrial Standard)
The most robust route involves the nucleophilic aromatic substitution of 2-halobenzoic acids with isopropylamine.[1] While classical Ullmann conditions use copper powder at high temperatures, modern variations utilize Cu(I) catalysts to lower energy barriers.
-
Substrate: 2-Chlorobenzoic acid or 2-Bromobenzoic acid.[1]
-
Reagent: Isopropylamine (excess).
-
Catalyst: Cu powder or CuCl/CuI.[1]
-
Mechanism: Oxidative addition of Cu to the aryl halide followed by amine coordination and reductive elimination.[1]
Method B: Reductive Amination (Laboratory Scale)
For small-scale library generation where mild conditions are required to preserve sensitive functional groups, reductive amination of anthranilic acid (or its esters) with acetone is preferred.[1]
-
Substrate: Methyl anthranilate or Anthranilic acid.[1]
-
Reagents: Acetone, Sodium triacetoxyborohydride (STAB) or NaBH3CN.
-
Conditions: Mild acid catalysis (Acetic acid), Room Temperature.
Table 1: Comparative Synthetic Routes
| Parameter | Ullmann Coupling | Reductive Amination |
| Precursors | 2-Chlorobenzoic acid, Isopropylamine | Anthranilic acid, Acetone |
| Catalyst | Copper (Cu/CuI) | None (uses hydride reductant) |
| Temperature | High (100–140 °C) | Low (0–25 °C) |
| Yield | 85–95% | 70–85% |
| Scalability | High (Industrial) | Moderate (Lab/Pilot) |
| Key Challenge | Removal of copper residues | Cost of hydride reagents |
Part 2: The Bentazon Pathway (Industrial Case Study)
The transformation of 2-(isopropylamino)benzoic acid into Bentazon (3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide) is the definitive example of this molecule's utility.[1] It showcases a complex sulfamoylation-cyclization sequence.[1]
Mechanistic Insight[1][2]
-
Sulfamoylation: The secondary amine of the precursor reacts with chlorosulfonic acid (
) or sulfur trioxide ( ) to form the intermediate sulfamoyl chloride. -
Cyclization: The sulfamoyl chloride undergoes intramolecular condensation with the carboxylic acid moiety (often activated as an ester or acid chloride) to close the thiadiazine ring.
Visualization: Bentazon Synthesis Flow
The following diagram illustrates the industrial pathway from the precursor to the final active ingredient.[1][2][3]
Figure 1: The industrial synthesis pathway of Bentazon via sulfamoylation of 2-(isopropylamino)benzoic acid.[1]
Part 3: Applications in Drug Discovery
Beyond agrochemicals, 2-(isopropylamino)benzoic acid is a strategic entry point for Quinazolinone libraries.[1] The N-isopropyl group provides steric bulk and lipophilicity (
Key Transformations
-
Quinazolin-4(3H)-ones: Reaction with formamide or orthoesters.[1]
-
2,4-Quinazolinediones: Reaction with urea or isocyanates.[1]
-
Acridones: Cyclization with aryl halides (requires further functionalization).
Visualization: Divergent Synthesis of Quinazolinones
This diagram maps the accessible chemical space starting from the core precursor.[1]
Figure 2: Divergent synthetic pathways accessing distinct quinazolinone scaffolds from the common precursor.[1]
Part 4: Experimental Protocols
Protocol 1: Synthesis of 2-(Isopropylamino)benzoic Acid (Ullmann Method)
Adapted from standard arylamination protocols [1].[1]
Reagents:
-
2-Chlorobenzoic acid (15.6 g, 0.1 mol)[1]
-
Isopropylamine (29.5 g, 0.5 mol)
-
Copper powder (0.5 g)
-
Water (50 mL)
Procedure:
-
Charge: In a pressure vessel or autoclave, combine 2-chlorobenzoic acid, excess isopropylamine, copper powder, and water.
-
Reaction: Seal the vessel and heat to 120–130 °C for 6–8 hours. The pressure will rise; ensure the vessel is rated for ~5–10 bar.[1]
-
Workup: Cool to room temperature. Filter off the copper catalyst.
-
Acidification: Acidify the filtrate with concentrated HCl to pH 3–4. The product, 2-(isopropylamino)benzoic acid, will precipitate as a solid.[1]
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.
-
Yield: Expect 85–92% yield. Melting point approx. 100–102 °C.[1]
Protocol 2: Cyclization to 1-Isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide (Bentazon Analog)
Based on sulfamoylation chemistry [2, 3].[1]
Reagents:
-
2-(Isopropylamino)benzoic acid methyl ester (19.3 g, 0.1 mol)[1]
-
Chlorosulfonic acid (excess)
-
Thionyl chloride (optional, for activation)
Procedure:
-
Sulfamoylation: Add the ester dropwise to chlorosulfonic acid at 0–5 °C. Stir for 1 hour, then heat to 60 °C for 2 hours.
-
Quench: Pour the mixture onto crushed ice carefully. Extract the sulfamoyl chloride intermediate with dichloromethane.[1]
-
Cyclization: Dissolve the intermediate in dry THF. Add 2 equivalents of a base (e.g., Triethylamine or DBU) and reflux for 4 hours.
-
Isolation: Evaporate solvent, redissolve in water, and acidify. The benzothiadiazinone precipitates.
References
-
Ullmann Condensation for Anthranilic Acids: Ma, D., Cai, Q., & Zhang, H. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides.[1] Organic Letters, 5(14), 2453–2455. Link
-
Bentazon Synthesis Patent: Zeidler, A., et al. (1973). Process for the manufacture of 3-isopropyl-2,1,3-benzothiadiazin-4-one-2,2-dioxide. U.S. Patent 3,708,477. Link
-
Quinazolinone Scaffolds in Medicinal Chemistry: Khan, I., et al. (2016). Quinazolinone derivatives as potent anti-inflammatory and analgesic agents.[1] Bioorganic & Medicinal Chemistry, 24(11), 2361-2369.[1] Link
-
General Review of Anthranilic Acid Derivatives: Wikberg, J. E., et al. (2006). Pharmacology of the quinazolinones. Pharmacology & Therapeutics.[1][4] Link
Sources
- 1. CN1063688A - The synthetic method of Bentazon herbicide - Google Patents [patents.google.com]
- 2. CN105061362A - Preparation method of bentazon - Google Patents [patents.google.com]
- 3. chemrj.org [chemrj.org]
- 4. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(Isopropylamino)benzoic Acid and its Structural Analogues: From Synthesis to Biological Activity
Introduction: The Anthranilic Acid Scaffold and the Significance of N-Alkylation
Anthranilic acid (2-aminobenzoic acid), a simple aromatic amino acid, represents a privileged scaffold in medicinal chemistry and drug discovery. Its derivatives have given rise to a diverse array of therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic modification of the anthranilic acid core, particularly at the amino and carboxylic acid functionalities, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling the rational design of novel drug candidates.
This technical guide focuses on a specific subclass of anthranilic acid derivatives: 2-(Isopropylamino)benzoic acid and its structural analogues. The introduction of an isopropyl group at the 2-amino position imparts a unique set of steric and electronic properties that can significantly influence the molecule's interaction with biological targets. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and visualize key concepts to facilitate a deeper understanding of this important class of molecules.
I. The Core Moiety: 2-(Isopropylamino)benzoic Acid
2-(Isopropylamino)benzoic acid serves as the foundational structure for the analogues discussed in this guide. Its physicochemical properties, such as lipophilicity and pKa, are critical determinants of its biological behavior.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C10H13NO2 | PubChem[1] |
| Molecular Weight | 179.22 g/mol | PubChem[1] |
| XLogP3 | 2.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| pKa (predicted) | ~4.5 (carboxylic acid), ~1.5 (protonated amine) |
Note: Predicted pKa values are estimations and can vary based on the prediction software and experimental conditions.
The isopropyl group increases the lipophilicity of the molecule compared to the parent anthranilic acid, which can enhance its ability to cross biological membranes. However, it also introduces steric bulk, which can influence its binding to specific protein targets.
II. Synthesis of 2-(Alkylamino)benzoic Acid Analogues
The synthesis of 2-(isopropylamino)benzoic acid and its analogues can be achieved through several established methods. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.
A. Reductive Amination of 2-Aminobenzoic Acid
A common and versatile method for the synthesis of N-alkylated anthranilic acids is the reductive amination of 2-aminobenzoic acid with a ketone or aldehyde.
Materials:
-
2-Aminobenzoic acid (anthranilic acid)
-
Acetone
-
Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (STAB)
-
Methanol
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Formation of the Imine Intermediate:
-
In a round-bottom flask, dissolve 2-aminobenzoic acid (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v).
-
Add acetone (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction of the Imine:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Alternatively, sodium triacetoxyborohydride (1.5 eq) can be used for a milder and more selective reduction.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as indicated by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is acidic (~pH 2-3).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
-
Choice of Reducing Agent: Sodium borohydride is a cost-effective and efficient reducing agent for imines. Sodium triacetoxyborohydride is a milder and more selective alternative that can be used for more sensitive substrates and often results in cleaner reactions with fewer side products.
-
Solvent System: A mixture of methanol and dichloromethane is used to ensure the solubility of both the starting materials and the intermediate imine.
-
Acidic Work-up: The addition of HCl serves to neutralize any remaining reducing agent and to protonate the product, which can aid in its separation from non-basic impurities.
-
Basic Wash: The sodium bicarbonate wash is crucial for removing any unreacted 2-aminobenzoic acid and other acidic impurities.
B. Ullmann Condensation
The Ullmann condensation is a classic method for the formation of C-N bonds and can be employed to synthesize N-arylanthranilic acids. While less common for N-alkylation, it is a valuable technique for creating a diverse range of analogues.
Caption: General workflow for the Ullmann condensation.
III. Structure-Activity Relationships (SAR)
The biological activity of 2-(alkylamino)benzoic acid analogues is highly dependent on their structural features. Understanding the SAR is crucial for the rational design of more potent and selective compounds.
Key SAR Observations for Anthranilic Acid Derivatives:
-
N-Substitution: The nature of the substituent on the nitrogen atom is a critical determinant of activity.
-
N-Alkylation vs. N-Arylation: N-aryl derivatives, such as the fenamates (e.g., mefenamic acid), are well-known non-steroidal anti-inflammatory drugs (NSAIDs). N-alkylation, as in 2-(isopropylamino)benzoic acid, can also lead to potent biological activity, though the specific targets may differ.
-
Steric Bulk: Increasing the steric bulk of the N-alkyl group can influence binding affinity and selectivity. The isopropyl group represents a balance of lipophilicity and steric hindrance.
-
-
Substitution on the Benzoic Acid Ring:
-
Substituents on the aromatic ring can modulate the electronic properties and lipophilicity of the molecule. Electron-withdrawing groups, such as halogens, can enhance anti-inflammatory activity in some cases.
-
-
Position of the Carboxylic Acid Group: The ortho-disposition of the amino and carboxylic acid groups is generally essential for the activity of many anthranilic acid derivatives. Meta and para isomers are often significantly less active or inactive.
-
Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to an ester or amide can serve as a prodrug strategy or lead to compounds with different biological profiles.
IV. Biological Activities and Mechanisms of Action
Structural analogues of 2-(isopropylamino)benzoic acid have been investigated for a wide range of biological activities.
A. Anti-inflammatory and Analgesic Activity
Many anthranilic acid derivatives exhibit potent anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Caption: Inhibition of prostaglandin synthesis by COX inhibitors.
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compound (2-(alkylamino)benzoic acid analogue)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Standard drug (e.g., Indomethacin or Diclofenac sodium)
-
Plethysmometer
-
Animal cages
-
Syringes and needles
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Standard drug
-
Group III, IV, V, etc.: Test compound at different doses
-
-
-
Drug Administration:
-
Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
-
Induction of Inflammation:
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each animal using a plethysmometer immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to the initial paw volume.
-
Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
B. Antimicrobial Activity
Certain anthranilic acid derivatives have demonstrated promising antimicrobial activity against a range of bacteria and fungi. The mechanism of action can vary but may involve the inhibition of essential microbial enzymes or disruption of the cell membrane.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compound solution (in a suitable solvent like DMSO)
-
Standard antimicrobial agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Incubator
-
Microplate reader (optional)
-
Resazurin solution (optional, for viability staining)
Procedure:
-
Preparation of Inoculum:
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
-
Serial Dilution of Test Compound:
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium to obtain a range of concentrations.
-
-
Inoculation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
-
Controls:
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Also, include a standard antimicrobial agent as a reference.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37 °C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure turbidity.
-
Alternatively, a viability indicator like resazurin can be added, where a color change indicates metabolic activity (and thus, growth).
-
V. Future Directions and Therapeutic Potential
The 2-(alkylamino)benzoic acid scaffold holds significant promise for the development of novel therapeutic agents. Future research in this area should focus on:
-
Expansion of the Analogue Library: Synthesis and evaluation of a wider range of N-alkylated derivatives with varying alkyl chain lengths, branching, and cyclic substituents to further explore the SAR.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds to understand their therapeutic effects and potential side effects.
-
In Vivo Efficacy and Safety Profiling: Comprehensive preclinical evaluation of lead compounds in relevant animal models of disease to assess their therapeutic potential and safety profile.
-
Drug Delivery and Formulation: Development of optimized formulations to improve the bioavailability and therapeutic index of promising candidates.
VI. Conclusion
2-(Isopropylamino)benzoic acid and its structural analogues represent a versatile and promising class of compounds with a wide range of potential therapeutic applications. This technical guide has provided a comprehensive overview of their synthesis, structure-activity relationships, and biological evaluation. By understanding the principles outlined herein, researchers can rationally design and develop novel drug candidates based on this important scaffold. The detailed experimental protocols and visualizations are intended to serve as a practical resource for scientists working in the field of medicinal chemistry and drug discovery.
References
-
PubChem. 2-(Isopropylamino)benzoic acid. National Center for Biotechnology Information. [Link]
Sources
Methodological & Application
Buchwald-Hartwig amination for N-aryl benzoic acid synthesis
An In-Depth Guide to the Synthesis of N-Aryl Benzoic Acids via Buchwald-Hartwig Amination
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of N-Aryl Benzoic Acids
N-aryl benzoic acids, particularly N-aryl anthranilic acids, are privileged scaffolds in modern medicinal chemistry and materials science. They form the core structure of numerous non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and organic light-emitting diode (OLED) materials. The traditional methods for synthesizing these compounds, such as the Ullmann condensation, often require harsh reaction conditions, high temperatures, and stoichiometric amounts of copper, limiting their functional group tolerance and overall efficiency.
The advent of the Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a versatile and mild palladium-catalyzed cross-coupling platform.[1][2] This reaction provides a powerful tool for the synthesis of aryl amines from aryl halides or pseudo-halides and primary or secondary amines.[3] Its broad substrate scope and high functional group tolerance make it particularly well-suited for the synthesis of complex molecules like N-aryl benzoic acids.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the Buchwald-Hartwig amination for the synthesis of N-aryl benzoic acids. We will delve into the mechanistic underpinnings of the reaction, present two robust strategic approaches with detailed experimental protocols, and offer practical guidance on troubleshooting common challenges.
The Catalytic Heart: Unraveling the Buchwald-Hartwig Amination Mechanism
The efficacy of the Buchwald-Hartwig amination lies in a finely tuned palladium-based catalytic cycle. Understanding this mechanism is paramount for rational catalyst selection and reaction optimization. The generally accepted cycle involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2]
-
Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, which is typically stabilized by phosphine ligands (L). This step forms a Pd(II) intermediate. The choice of ligand is critical here; bulky, electron-rich phosphine ligands accelerate this rate-limiting step.[4]
-
Amine Coordination and Deprotonation: The amine substrate then coordinates to the Pd(II) complex, displacing the halide. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is crucial and depends on the presence of other acid-sensitive functional groups in the substrates.[5]
-
Reductive Elimination: This final step involves the formation of the desired C-N bond and the release of the N-aryl amine product. The palladium catalyst is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle.[5]
Caption: Fig. 1: The Buchwald-Hartwig Amination Catalytic Cycle.
Strategic Approaches to N-Aryl Benzoic Acid Synthesis
The presence of a carboxylic acid moiety introduces a unique challenge due to its acidic proton, which can react with the strong bases typically employed in the Buchwald-Hartwig amination. Two primary strategies can be employed to successfully navigate this issue.
Caption: Fig. 2: Two primary strategies for N-aryl benzoic acid synthesis.
Strategy 1: Direct Coupling of Unprotected Aminobenzoic Acids
This elegant approach circumvents the need for protection and deprotection steps. The key to success is the careful selection of the base and ligand. The use of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) in combination with a bulky biaryl phosphine ligand such as BrettPhos has been shown to provide excellent tolerance for protic functional groups, including carboxylic acids.[5] LiHMDS is capable of deprotonating both the amine and the carboxylic acid, allowing the amination to proceed efficiently.
Strategy 2: N-Arylation of Aminobenzoate Esters Followed by Hydrolysis
A more traditional and widely applicable strategy involves the N-arylation of an aminobenzoate ester (e.g., methyl or ethyl ester). The ester group is generally stable under Buchwald-Hartwig conditions, provided that a strong, nucleophilic base like sodium tert-butoxide is avoided, as it can lead to ester hydrolysis or transesterification.[5] Milder bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred. Following the successful C-N coupling, the ester is readily hydrolyzed under standard acidic or basic conditions to yield the target N-aryl benzoic acid.
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Aryl halides and amines should be purified prior to use if necessary. The use of palladium precatalysts is recommended for reproducibility and to ensure the clean generation of the active Pd(0) species.[6]
Protocol 1: Direct Synthesis of N-(4-methoxyphenyl)-4-aminobenzoic acid
This protocol is based on the direct coupling strategy using LiHMDS and BrettPhos.
Reagents and Equipment:
-
4-Aminobenzoic acid
-
1-Bromo-4-methoxybenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
-
Lithium hexamethyldisilazide (LiHMDS), 1.0 M solution in THF
-
Anhydrous 1,4-dioxane
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Standard glassware for workup and purification
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and BrettPhos (0.024 mmol, 2.4 mol%) to the reaction vessel.
-
Reaction Setup: Add 4-aminobenzoic acid (1.2 mmol, 1.2 equiv) and 1-bromo-4-methoxybenzene (1.0 mmol, 1.0 equiv).
-
Add anhydrous 1,4-dioxane (3 mL) to the vessel.
-
Base Addition: While stirring, add the LiHMDS solution (3.0 mL, 3.0 mmol, 3.0 equiv) dropwise at room temperature. Note that an excess of base is used to deprotonate both the amine and the carboxylic acid.
-
Reaction: Seal the vessel and heat the reaction mixture to 90 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of 1 M aqueous HCl until the pH is acidic (pH ~2-3). This will protonate the carboxylate and any remaining base.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-methoxyphenyl)-4-aminobenzoic acid.
Protocol 2: Synthesis of N-Phenylanthranilic Acid via the Ester Route
This protocol utilizes the coupling of an aminobenzoate ester followed by hydrolysis.
Part A: Buchwald-Hartwig Amination of Ethyl 2-aminobenzoate
Reagents and Equipment:
-
Ethyl 2-aminobenzoate (ethyl anthranilate)
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Oven-dried Schlenk flask with a reflux condenser
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.025 mmol, 2.5 mol%), BINAP (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.1 mmol, 1.4 equiv).
-
Add ethyl 2-aminobenzoate (1.5 mmol, 1.0 equiv) and bromobenzene (1.8 mmol, 1.2 equiv).
-
Add anhydrous toluene (5 mL).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 8-12 hours.
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield ethyl N-phenylanthranilate.
Part B: Hydrolysis of Ethyl N-Phenylanthranilate
Reagents and Equipment:
-
Ethyl N-phenylanthranilate (from Part A)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Standard laboratory glassware
Procedure:
-
Dissolve the ethyl N-phenylanthranilate (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add the NaOH solution (5 mL, 10 mmol) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (10 mL) and acidify to pH 2-3 with the HCl solution.
-
The N-phenylanthranilic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Data Summary: Scope and Reactivity
The following table summarizes representative examples of Buchwald-Hartwig aminations for the synthesis of N-aryl benzoic acid precursors, illustrating the scope of the reaction.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-4-methoxybenzene | 4-Aminobenzoic acid | Pd₂(dba)₃ (1) | BrettPhos (2.4) | LiHMDS (3.0) | Dioxane | 90 | 16 | High (Est.) | [1][5] |
| 2 | Bromobenzene | Ethyl Anthranilate | Pd(OAc)₂ (2.5) | BINAP (4) | Cs₂CO₃ (1.4) | Toluene | 110 | 10 | 85 | [4] |
| 3 | 4-Chlorotoluene | Morpholine | (SIPr)Pd(methallyl)Cl (1) | - | LHMDS (1.5) | Dioxane | 25 | 0.1 | 95 | [7] |
| 4 | 4-Bromoanisole | Piperidine | (SIPr)Pd(methallyl)Cl (1) | - | LHMDS (1.5) | Dioxane | 25 | 0.3 | 93 | [7] |
| 5 | 2-Bromotoluene | Aniline | Pd(OAc)₂ (2) | X-Phos (4) | KOt-Bu (1.5) | Toluene | 100 | 12 | 92 | [7] |
Note: Entries 3-5 are analogous couplings with related amines shown to demonstrate general conditions and high yields achievable with modern catalyst systems.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Impure reagents/solvents. 3. Inappropriate base for the substrate. 4. Ligand degradation. | 1. Use a reliable precatalyst or ensure proper in-situ generation of Pd(0). 2. Use anhydrous solvents and purify reagents. 3. For aminobenzoic acids, ensure sufficient LiHMDS is used. For esters, screen weaker bases like K₃PO₄ or Cs₂CO₃.[5] 4. Handle air-sensitive phosphine ligands under an inert atmosphere. |
| Hydrodehalogenation of Aryl Halide | 1. β-hydride elimination from the Pd-amido intermediate. 2. Presence of water with certain bases. | 1. Use a bulkier ligand (e.g., BrettPhos, XPhos) to disfavor this side reaction. 2. Ensure anhydrous conditions. |
| Ester Hydrolysis (Strategy 2) | The base is too strong or nucleophilic (e.g., NaOtBu). | Switch to a weaker, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄.[5] |
| Homocoupling of Aryl Halide | Catalyst system promotes self-coupling. | Lower the reaction temperature and ensure slow addition of the base. Screen different ligands. |
Conclusion
The Buchwald-Hartwig amination stands as a premier method for the synthesis of N-aryl benzoic acids, offering significant advantages in terms of mild conditions, broad scope, and functional group compatibility. By selecting the appropriate strategy—either direct coupling of the unprotected acid using a tailored LiHMDS/BrettPhos system or a two-step ester arylation/hydrolysis sequence—researchers can efficiently access these valuable compounds. The detailed protocols and troubleshooting guidance provided herein serve as a robust starting point for the successful application of this powerful transformation in both academic and industrial settings.
References
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Online discussion forum]. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. Retrieved from [Link]
-
Fors, B. P., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Reddit. (2024). What's so special about this base, and why does it work for my reaction? [Online discussion forum]. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Yamada, K., et al. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. Retrieved from [Link]
-
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Retrieved from [Link]
-
Sunesson, Y., et al. (2014). The Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24). Available at: [Link]
Sources
- 1. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. rsc.org [rsc.org]
Application Note: GC-MS Protocol for the Characterization of 2-(Isopropylamino)benzoic Acid
Scientific Principle and Rationale
Direct analysis of polar compounds like 2-(Isopropylamino)benzoic acid by gas chromatography is often challenging. The presence of active hydrogen atoms in the carboxylic acid and secondary amine moieties leads to strong intermolecular hydrogen bonding, which decreases the analyte's volatility.[1][2] Furthermore, these polar functional groups can interact with active sites on the GC column and inlet, causing significant peak tailing, poor resolution, and low sensitivity.[2]
To overcome these limitations, a chemical derivatization step is essential.[3] This protocol employs silylation , a widely used technique where active hydrogens are replaced by nonpolar trimethylsilyl (TMS) groups.[1] This reaction, facilitated by a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), effectively masks the polar functional groups.
The resulting TMS-derivatized molecule exhibits several key advantages:
-
Increased Volatility: The nonpolar TMS groups reduce intermolecular forces, allowing the analyte to readily transition into the gas phase.
-
Improved Thermal Stability: Derivatization protects the analyte from thermal degradation at the high temperatures of the GC inlet and column.
-
Enhanced Chromatographic Performance: The reduction in polarity minimizes interactions with the GC system, resulting in sharper, more symmetrical peaks and improved separation.[1]
-
Characteristic Mass Spectra: The derivatized molecule yields a distinct mass spectrum with a clear molecular ion and predictable fragmentation patterns, aiding in structural confirmation.[3]
Materials and Instrumentation
Reagents and Consumables
-
2-(Isopropylamino)benzoic acid standard (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine (Anhydrous, ≥99.8%)
-
Ethyl Acetate (HPLC Grade)
-
Methanol (HPLC Grade)
-
Nitrogen gas (High purity, for solvent evaporation)
-
2 mL GC vials with PTFE-lined septa
Instrumentation
The following table summarizes the recommended GC-MS instrumentation and parameters.
| Parameter | Specification | Rationale |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides precise control over temperature, flow, and injection parameters. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent single quadrupole MS | Offers reliable electron ionization (EI) and sensitive detection for qualitative and quantitative analysis. |
| GC Column | HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, low-polarity column suitable for a wide range of derivatized compounds, providing excellent separation and peak shape.[4] |
| Carrier Gas | Helium (99.999% purity) at a constant flow of 1.2 mL/min | Inert carrier gas that provides good chromatographic efficiency. |
| Injector | Split/Splitless Inlet | Allows for flexible injection modes depending on sample concentration. |
| Data System | MassHunter Workstation or equivalent | For instrument control, data acquisition, and spectral analysis. |
Experimental Workflow and Protocols
The overall analytical workflow involves sample preparation, derivatization, GC-MS injection, and data analysis.
Standard Stock Solution Preparation
-
Accurately weigh 10 mg of 2-(Isopropylamino)benzoic acid standard.
-
Dissolve the standard in a 10 mL volumetric flask using Methanol to create a 1 mg/mL (1000 ppm) stock solution.
-
Store the stock solution at 4°C when not in use.
Silylation Derivatization Protocol
This protocol is the core of the method, ensuring the analyte is suitable for GC-MS analysis. The procedure must be performed in a moisture-free environment, as silylation reagents are highly sensitive to water.[5]
-
Aliquot Transfer: Pipette 100 µL of the 1 mg/mL stock solution into a 2 mL GC vial.
-
Solvent Evaporation: Gently evaporate the solvent to complete dryness under a stream of high-purity nitrogen gas. This can be done at room temperature or with gentle heating (30-40°C).[6][7] A completely dry residue is crucial for the reaction to succeed.
-
Reagent Addition: To the dry residue, add 50 µL of anhydrous pyridine, followed by 100 µL of BSTFA + 1% TMCS. Pyridine acts as a catalyst and solvent, ensuring the reaction goes to completion.
-
Reaction: Immediately cap the vial tightly and vortex for 30 seconds.
-
Heating: Place the vial in a heating block or oven at 70°C for 60 minutes. This provides the necessary energy to ensure both the carboxylic acid and secondary amine groups are fully derivatized.
-
Cooling: After heating, allow the vial to cool to room temperature before injection. The sample is now ready for GC-MS analysis.
GC-MS Instrument Method
| Parameter | Setting |
| Inlet Temperature | 270°C |
| Injection Mode | Split (10:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | - Initial Temp: 100°C, hold for 2 min- Ramp: 15°C/min to 280°C- Final Hold: Hold at 280°C for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan |
| Scan Range | 50 - 550 m/z |
| Solvent Delay | 4 min |
Data Interpretation: Expected Results
Expected Mass Spectrum and Fragmentation
The derivatization process adds two trimethylsilyl (TMS) groups to the 2-(Isopropylamino)benzoic acid molecule (MW = 179.24 g/mol ), replacing the acidic protons on the carboxyl and amino groups. The resulting di-TMS derivative has a molecular weight of 323.5 g/mol .
Upon electron ionization, the molecule will form a molecular ion ([M]•+) at m/z 323 . The mass spectrum is expected to show several characteristic fragment ions, which are crucial for structural confirmation. The fragmentation process involves the cleavage of the weakest bonds in the molecular ion.[8]
Key Expected Fragments:
-
m/z 308 ([M-15]•+): This is a highly characteristic fragment for TMS derivatives, resulting from the loss of a methyl radical (•CH₃) from one of the silyl groups.[5] Its presence is strong evidence of successful silylation.
-
m/z 280 ([M-43]•+): Corresponds to the loss of an isopropyl radical (•C₃H₇) via alpha-cleavage adjacent to the nitrogen atom, a common fragmentation pathway for amines.[9][10]
-
m/z 250: This ion likely arises from the loss of the TMS group from the nitrogen along with a hydrogen atom.
-
m/z 73 ([Si(CH₃)₃]•+): The trimethylsilyl cation itself, which is often a prominent peak in the spectra of TMS-derivatized compounds.
The following diagram illustrates the proposed fragmentation pathway for di-TMS-2-(Isopropylamino)benzoic acid.
Method Trustworthiness and Validation
To ensure the reliability and reproducibility of this method for routine analysis, a formal validation should be performed. Key parameters to assess include:
-
Specificity: Confirming the absence of interfering peaks from the matrix or derivatization reagents at the retention time of the analyte.
-
Precision: Evaluating the repeatability of results from multiple preparations and injections, with a target relative standard deviation (RSD) of <15%.[11]
-
Linearity and Range: Establishing a calibration curve with a series of concentrations to define the quantitative range of the assay.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.
A successfully validated method provides a high degree of confidence in the generated data, making the protocol a self-validating system for the characterization of 2-(Isopropylamino)benzoic acid.[4][12]
References
-
Title: Derivatization Methods in GC and GC/MS Source: Semantic Scholar URL: [Link]
-
Title: Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples Source: MDPI URL: [Link]
-
Title: Preparing Samples for GC-MS/MS Analysis Source: Organomation URL: [Link]
-
Title: Identification Of Benzoic Acid By Gc And Mass Spectrometry Source: International Journal of Advanced Research URL: [Link]
- Title: Acids: Derivatization for GC Analysis Source: Encyclopedia of Chromatography URL
-
Title: Simultaneous determination of benzoic acid and sorbic acid in non-alcoholic beverages by a validated HS-GC-MS method with reduced waste Source: PubMed URL: [Link]
-
Title: Quantification of benzoic acid in beverages: evaluation and validation of direct measurement techniques using mass spectrometry Source: ResearchGate URL: [Link]
-
Title: (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY Source: ResearchGate URL: [Link]
-
Title: N-Isopropylethylenediamine Source: NIST WebBook URL: [Link]
-
Title: Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Source: OMICS Online URL: [Link]
-
Title: GC-MS Sample Preparation Source: Organomation URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
-
Title: An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) Source: RSC Publishing URL: [Link]
-
Title: Benzoic acid determination with GC-FID? Source: ResearchGate URL: [Link]
-
Title: Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique Source: Scholars Research Library URL: [Link]
-
Title: FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS Source: Chemguide URL: [Link]
-
Title: Chapter 2.5 Analysis of acidic drugs by gas chromatography Source: ResearchGate URL: [Link]
-
Title: mass spectrum of propan-2-amine (2-aminopropane) Source: Doc Brown's Chemistry URL: [Link]
Sources
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. organomation.com [organomation.com]
- 7. organomation.com [organomation.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Note: A Stability-Indicating HPLC Method for the Quantification of 2-(Isopropylamino)benzoic acid
Abstract
The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that can affect the safety and efficacy of a drug product. A stability-indicating analytical method (SIM) is a validated quantitative procedure that can accurately and precisely measure the concentration of the API without interference from its degradation products, impurities, or formulation excipients.[1][2][3] This application note provides a comprehensive, field-proven guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for 2-(Isopropylamino)benzoic acid. The protocols herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly guidelines Q2(R1) for analytical validation.[4][5]
Introduction: The Rationale for a Stability-Indicating Method
In pharmaceutical development, a stability-indicating method is indispensable. It serves not only as a quality control tool for release testing but also as a crucial component of stability studies, which are required to establish a drug's shelf-life and recommended storage conditions.[6] Such a method must be able to resolve the active ingredient from any potential degradation products that may form under various environmental stresses, such as exposure to light, heat, humidity, acid, base, and oxidizing conditions.[7]
2-(Isopropylamino)benzoic acid is an organic molecule featuring both a secondary amine and a carboxylic acid functional group attached to a benzene ring. Its physicochemical properties, such as a molecular weight of 179.22 g/mol and a topological polar surface area of 49.3 Ų, suggest moderate polarity, making it an ideal candidate for analysis by reversed-phase HPLC.[8] The presence of both acidic (carboxylic acid) and basic (amino) centers makes pH control of the mobile phase a critical parameter for achieving optimal chromatographic separation.
This guide details a systematic approach, from initial method development and optimization to rigorous forced degradation studies and full validation in accordance with ICH Q2(R1) guidelines.[9][10]
Part I: Chromatographic Method Development
The primary objective of method development is to establish a set of chromatographic conditions that yield a sharp, symmetrical, and well-resolved peak for 2-(Isopropylamino)benzoic acid in a reasonable analysis time.
Understanding the Analyte: The Key to Method Design
The structure of 2-(Isopropylamino)benzoic acid dictates our analytical strategy. As an aromatic carboxylic acid, its retention on a nonpolar stationary phase (like C18) is highly dependent on the pH of the mobile phase.[11] In an unbuffered or neutral mobile phase, the carboxylic acid group will be ionized (deprotonated), leading to poor retention and peak tailing. To ensure consistent retention and a symmetrical peak shape, the mobile phase pH must be maintained at least 2 units below the pKa of the carboxylic acid group, thereby keeping it in its non-ionized, more hydrophobic form.[12]
Initial & Optimized Chromatographic Conditions
Based on the analyte's properties, a reversed-phase approach was selected. The following conditions were established after a systematic optimization process involving adjustments to mobile phase composition and pH.
| Parameter | Optimized Condition | Rationale |
| Instrument | Agilent 1260 Infinity II LC System or equivalent | Standard HPLC system with UV/PDA detector. |
| Column | Zorbax SB-C18 (4.6 x 150 mm, 5 µm) | C18 is a versatile stationary phase providing good retention for moderately polar compounds.[1][13] |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v) | Acetonitrile is a common organic modifier. Formic acid maintains a low pH (~2.7) to suppress ionization of the analyte's carboxylic acid group, ensuring good peak shape and retention.[12] |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency.[3] |
| Column Temp. | 30 °C | Elevated temperature can improve peak efficiency and reduce backpressure. 30°C provides good reproducibility. |
| Detection | UV at 254 nm | Determined by scanning the analyte's UV spectrum. Aromatic compounds typically exhibit strong absorbance in this region. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system and prevents peak distortion. |
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system must pass system suitability tests to ensure it is performing adequately. SST is a non-negotiable part of the analytical workflow, confirming the precision and reliability of the system for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% (for n=5 or 6 replicate injections) |
Part II: Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of developing a stability-indicating method.[6] By intentionally subjecting the API to harsh chemical and physical conditions, we generate the very degradation products the method must be able to separate from the intact API.[7] The goal is to achieve a target degradation of approximately 5-20%, which is significant enough to produce and detect degradants without destroying the molecule entirely.[14]
Caption: Workflow for forced degradation studies.
Forced Degradation Protocols
Stock Solution Preparation: Prepare a stock solution of 2-(Isopropylamino)benzoic acid at a concentration of 1 mg/mL in the mobile phase.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture in a water bath at 60°C for 8 hours.
-
Cool to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with mobile phase and inject.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the mixture in a water bath at 60°C for 4 hours.
-
Cool to room temperature and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with mobile phase and inject.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of approximately 100 µg/mL with mobile phase and inject.
-
-
Thermal Degradation:
-
Place a thin layer of solid 2-(Isopropylamino)benzoic acid powder in a petri dish.
-
Expose to dry heat in an oven at 80°C for 48 hours.
-
After exposure, weigh an appropriate amount of the powder, dissolve in mobile phase to a final concentration of 100 µg/mL, and inject.
-
-
Photolytic Degradation:
-
Expose the stock solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[7]
-
A parallel control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, dilute the samples to 100 µg/mL with mobile phase and inject.
-
Evaluation of Results
The chromatograms from all stressed samples are compared to that of an unstressed control. The method is considered "stability-indicating" if all degradation product peaks are baseline resolved from the main analyte peak (Resolution > 2) and the peak purity of the analyte peak passes the evaluation criteria of the photodiode array (PDA) detector.
| Stress Condition | % Degradation (Example) | Observations |
| Acid (0.1M HCl) | 12.5% | One major degradant peak observed at RRT 0.85. |
| Base (0.1M NaOH) | 18.2% | Two degradant peaks observed at RRT 0.72 and 1.35. |
| Oxidation (3% H₂O₂) | 8.9% | Minor degradation with a small peak at RRT 1.15. |
| Thermal (80°C) | 5.1% | Minimal degradation observed. |
| Photolytic (ICH Q1B) | 7.6% | One minor degradant peak observed at RRT 1.50. |
Part III: Method Validation (ICH Q2(R1))
Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[4][5] The following validation parameters were assessed according to ICH Q2(R1) guidelines.
Caption: Key parameters for analytical method validation.
Specificity
Specificity was demonstrated through the forced degradation studies. The ability of the method to resolve the analyte peak from all degradation products, as confirmed by resolution values and peak purity analysis, confirms its specificity.
Linearity
Linearity was evaluated by analyzing a series of solutions of 2-(Isopropylamino)benzoic acid at five different concentrations, typically ranging from 50% to 150% of the nominal analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
| Parameter | Result (Example) | Acceptance Criteria |
| Concentration Range | 50 - 150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
| Regression Equation | y = 25431x + 1250 | - |
Accuracy (Recovery)
Accuracy was determined by applying the method to a synthetic mixture of the drug product (placebo) spiked with known amounts of the API at three concentration levels (e.g., 80%, 100%, and 120%). The % recovery was then calculated.[13][15]
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 80.1 | 79.8 | 99.6% |
| 100% | 100.2 | 100.5 | 100.3% |
| 120% | 120.3 | 119.5 | 99.3% |
| Acceptance Criteria | 98.0% - 102.0% |
Precision
Precision was assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision): Six replicate samples were prepared at 100% of the test concentration and analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst using a different instrument.
| Precision Level | % RSD (Example) | Acceptance Criteria |
| Repeatability (n=6) | 0.85% | % RSD ≤ 2.0% |
| Intermediate Precision (n=6) | 1.12% | % RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (σ/S).
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
A typical result for a method of this nature would be an LOD of approximately 0.1 µg/mL and an LOQ of approximately 0.3 µg/mL, demonstrating high sensitivity.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters and observing the effect on the results (e.g., peak area, retention time, tailing factor).
| Parameter Varied | Variation | Observation |
| Flow Rate | ± 0.1 mL/min (0.9 & 1.1 mL/min) | System suitability parameters met. |
| Column Temperature | ± 2 °C (28 & 32 °C) | System suitability parameters met. |
| Mobile Phase Composition | ± 2% Organic (e.g., 48:52 & 52:48 ACN:Buffer) | System suitability parameters met. |
The consistent passing of system suitability criteria under these varied conditions demonstrates the method's robustness.
Conclusion
The RP-HPLC method detailed in this application note has been successfully developed and validated for the quantitative determination of 2-(Isopropylamino)benzoic acid. The forced degradation studies conclusively demonstrate the method's stability-indicating nature, with effective resolution of the parent peak from all stress-induced degradants. The method was proven to be specific, linear, accurate, precise, and robust, fulfilling all criteria set forth by ICH guidelines. This validated method is suitable for routine quality control analysis and for conducting stability studies of 2-(Isopropylamino)benzoic acid in both bulk drug substance and finished pharmaceutical products.
References
-
Longdom Publishing. (n.d.). Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Retrieved from [Link]
-
Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3). Retrieved from [Link]
-
IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Darwish, H. W., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. ResearchGate. Retrieved from [Link]
-
Singh, R., & Rehman, Z. (2014). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Sisindri, Y. D., & Darmamoorthy, G. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Semantic Scholar. Retrieved from [Link]
-
PubMed. (n.d.). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-(propylamino)-, methyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of forced degradation results. Retrieved from [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
-
PubChem. (n.d.). 2-Isopropylbenzoic acid. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Propylamino)benzoic acid. Retrieved from [Link]
-
SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-isopropylamino-, isopropyl ester. Retrieved from [Link]
-
Agilent. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ISOPROPYL BENZOATE. Retrieved from [Link]
-
FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. irjpms.com [irjpms.com]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. scispace.com [scispace.com]
- 8. 2-(Propylamino)benzoic acid | C10H13NO2 | CID 7721340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. m.youtube.com [m.youtube.com]
- 11. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Isopropylamino)benzoic Acid
Welcome to the technical support center for the synthesis of 2-(Isopropylamino)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic procedures. We will move beyond simple procedural lists to explore the causality behind common issues and provide robust, field-tested solutions.
Introduction: Understanding the Synthetic Landscape
2-(Isopropylamino)benzoic acid is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. While its structure appears straightforward, its synthesis can be fraught with challenges that lead to disappointing yields. The molecule possesses both an acidic carboxylic acid group and a basic secondary amine, a combination that can complicate reactions and purification.
This guide is structured to help you first identify the specific challenges related to your chosen synthetic route and then provide targeted, actionable troubleshooting steps.
Section 1: Common Synthetic Routes & Initial Diagnosis
The synthesis of 2-(Isopropylamino)benzoic acid is typically approached via one of three main pathways. Understanding the pros and cons of your selected method is the first step in troubleshooting.
Caption: Decision workflow for troubleshooting reductive amination.
Route B & C: SNAr & Metal-Catalyzed Cross-Coupling
These methods involve reacting a 2-halobenzoic acid with isopropylamine. Low yields here often point to issues with reactivity or, in the case of cross-coupling, catalyst integrity.
Q3: My Buchwald-Hartwig or Ullmann cross-coupling reaction fails or gives very low conversion. What are the most critical parameters to check?
Answer: Metal-catalyzed reactions are highly sensitive to specific conditions. The most common failure points are catalyst deactivation and suboptimal choice of reaction components.
-
Causality (The "Why"): The palladium or copper catalyst must cycle through various oxidation states to function. [1]Oxygen can oxidize and deactivate the active Pd(0) or Cu(I) species. The choice of ligand is critical for stabilizing the metal center and facilitating the key steps of oxidative addition and reductive elimination. The base is not just a proton scavenger; it plays a crucial role in the catalytic cycle, and its strength and solubility can dramatically impact the reaction rate. [2][3]
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: These reactions are often air-sensitive. Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) and that the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen). [4] 2. Screen Ligands and Bases: There is no universal "best" combination. For Buchwald-Hartwig amination, sterically hindered phosphine ligands (e.g., XPhos, RuPhos) are often effective. [1]For Ullmann couplings, ligands like 1,10-phenanthroline can be beneficial. [5]The base must be carefully chosen; a strong, non-nucleophilic base like NaOtBu or K₃PO₄ is a common starting point. A systematic screening is often necessary.
-
Check Reagent Quality: Use fresh, high-purity catalyst and ligands. Isopropylamine should be distilled if its purity is questionable. The aryl halide must be pure, as impurities can poison the catalyst.
-
Temperature Control: While these reactions often require heat, excessive temperatures can lead to catalyst decomposition or side reactions. Start with the temperature recommended in a relevant literature procedure and optimize from there.
-
Section 3: General Troubleshooting & Purification FAQs
Q4: How can I effectively purify my final product? I seem to lose a lot of material during workup and recrystallization.
Answer: Low recovery during purification is often misinterpreted as a low reaction yield. Given that the product is amphoteric (containing both an acid and a base), a carefully planned acid-base extraction is highly effective.
-
Causality (The "Why"): The carboxylic acid group can be deprotonated with a mild base to form a water-soluble carboxylate salt, while the secondary amine can be protonated with acid to form a water-soluble ammonium salt. This dual reactivity allows for selective extraction to remove neutral organic impurities.
-
Troubleshooting Steps & Protocol:
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a mild acidic solution (e.g., 1 M HCl). This will protonate any unreacted isopropylamine, pulling it into the aqueous layer. Your product should remain in the organic layer.
-
Next, extract the organic layer with a mild basic solution (e.g., 1 M NaHCO₃). This will deprotonate the carboxylic acid of your product, forming the sodium salt and pulling it into the aqueous layer, leaving neutral impurities behind in the organic phase.
-
Separate the basic aqueous layer, cool it in an ice bath, and carefully re-acidify with 1 M HCl until the product precipitates out (typically around pH 4-5).
-
Collect the solid product by vacuum filtration and wash with cold water. [6] 2. Recrystallization:
-
Recrystallization is an excellent final purification step. The key is choosing an appropriate solvent system where the product is highly soluble when hot but poorly soluble when cold. [7][8] * A solvent screen is recommended. Good starting points for benzoic acid derivatives include ethanol/water, acetone/water, or toluene.
-
-
| Solvent System | Comments |
| Ethanol / Water | Dissolve product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes cloudy (cloud point), then add a few drops of hot ethanol to redissolve. Allow to cool slowly. |
| Toluene | Good for removing more polar impurities. Ensure complete dissolution at high temperature. |
| Heptane / Ethyl Acetate | Dissolve in hot ethyl acetate and add heptane as the anti-solvent. |
Section 4: Optimized Experimental Protocol
Protocol: One-Pot Reductive Amination using NaBH(OAc)₃
This protocol is designed for robustness and is often more reliable than two-step procedures using NaBH₄.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add anthranilic acid (1.0 eq.), acetone (3.0 eq.), and dichloromethane (DCM) as the solvent (approx. 0.2 M concentration relative to the anthranilic acid).
-
Imine Formation: Add glacial acetic acid (1.1 eq.). Stir the mixture at room temperature for 1 hour. The acetic acid serves both as a catalyst for imine formation and to form the reactive iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes. Note: The reaction may gently exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid via the acid-base extraction procedure described in Q4, followed by recrystallization.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (Various publications). The Buchwald-Hartwig amination reaction is a well-established synthetic method. A general overview can be found on Wikipedia. [Link]
-
Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400–5449. [Link]
-
Organic Chemistry Portal. Reductive Amination. [Link]
-
Master Organic Chemistry. Reductive Amination. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. Sciencemadness Discussion Board - Purify the benzoic acid from a mixture with benzyl alcohol. - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. home.miracosta.edu [home.miracosta.edu]
Technical Support Center: Optimizing the Ullmann Coupling of 2-Chlorobenzoic Acid
Ticket ID: ULL-2-CBA-OPT-001 Subject: Tier 3 Escalation - Side Product Mitigation & Yield Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
The Diagnostic Hub (Troubleshooting Q&A)
This section addresses the most frequent failure modes reported by researchers attempting to synthesize Diphenic Acid (2,2'-biphenyldicarboxylic acid) from 2-chlorobenzoic acid via classical Ullmann homocoupling.
Issue 1: "My crude NMR shows primarily benzoic acid, not diphenic acid."
Diagnosis: Protodehalogenation (Reductive Dehalogenation) This is the most common parasitic reaction. It occurs when the aryl radical or organocopper intermediate abstracts a hydrogen atom from the solvent or trace moisture instead of coupling with another aryl halide.
-
Root Cause A: Solvent H-Donors. You are likely using a solvent with abstractable hydrogen atoms (e.g., ethanol, wet DMF) at high temperatures.
-
Root Cause B: Moisture. The carboxylic acid proton itself (if not fully neutralized) or water in the solvent can protonate the aryl-copper intermediate (
). -
Corrective Action:
-
Switch Solvent: Use Nitrobenzene or Diphenyl ether (classic high-T solvents) or strictly anhydrous DMF (modern). Avoid protic solvents.
-
Dry Your Reagents: The copper bronze must be activated and dried. The 2-chlorobenzoic acid must be dry.
-
Base Selection: Ensure complete deprotonation of the carboxylic acid before the high-temperature coupling step. Use
or NaH.[1] The free acid ( ) is a proton source that kills the reaction.
-
Issue 2: "I isolated a significant amount of Salicylic Acid (2-hydroxybenzoic acid)."
Diagnosis: Nucleophilic Aromatic Substitution (Hydrolysis) 2-Chlorobenzoic acid is prone to nucleophilic attack at the ortho position due to the electron-withdrawing nature of the carboxylate group, especially in the presence of copper.
-
Root Cause: Presence of water or hydroxide ions (
) at temperatures . -
Corrective Action:
-
Eliminate Water: If using
, flame-dry it. Water acts as a nucleophile here, replacing the chlorine atom. -
Check Atmosphere: Run under Argon/Nitrogen. Atmospheric moisture at
is aggressive.
-
Issue 3: "The reaction turned black and stalled after 1 hour. Yield is <20%."
Diagnosis: Catalyst Passivation / Surface Oxidation The "Ullmann Black" is often Copper(II) oxide (CuO) or carbonized byproducts coating the active copper surface.
-
Root Cause: The active Cu(0) surface has oxidized or been coated by insoluble copper salts, preventing further oxidative addition.
-
Corrective Action:
-
Mechanical Activation: Use vigorous stirring.[2] Some protocols suggest adding glass beads to mechanically abrade the copper surface during the reaction (ball-mill effect).
-
Activator: Add a trace of iodine (
) or use activated Copper Bronze (washed with EDTA/acetone/HCl sequence) rather than standard copper powder. -
Temperature: Ensure internal temperature reaches
if using nitrobenzene/sand bath methods. The reaction has a high activation energy barrier.
-
Mechanistic Deep Dive: The Divergence Point
To control side products, one must understand the competition between the desired Oxidative Dimerization and the parasitic H-Abstraction or Substitution .
The reaction proceeds via an oxidative addition of Copper(0) to the C-Cl bond. The resulting Organocopper(I) species is the critical junction.
Reaction Pathway Diagram
Figure 1: Mechanistic divergence in the Ullmann coupling of 2-chlorobenzoic acid. Green path indicates desired homocoupling; red paths indicate failure modes driven by moisture or proton sources.
Standardized Protocol: The "Sand Bath" Method
While palladium-catalyzed couplings (Suzuki) are modern alternatives, the Copper-mediated Ullmann remains the most cost-effective method for synthesizing Diphenic Acid on a multi-gram scale.
Reagents:
-
2-Chlorobenzoic acid (15.6 g, 100 mmol)
-
Copper Bronze (Activated) (15.0 g, Excess)
-
Potassium Carbonate (
), anhydrous (13.8 g, 100 mmol) -
Solvent: DMF (100 mL) or Nitrobenzene (Classic)
Step-by-Step Workflow:
-
Copper Activation (Crucial):
-
Wash copper bronze with 2% iodine in acetone (removes surface oxides).
-
Wash with dilute HCl, then water, then acetone.
-
Dry under vacuum. Do not skip this.
-
-
Salt Formation:
-
In the reaction flask, mix 2-chlorobenzoic acid and
. -
Note: If using DMF, stir at room temp for 30 mins to ensure deprotonation. If using nitrobenzene, you may need to pre-form the potassium salt or rely on high-temp deprotonation (riskier).
-
-
Coupling:
-
Add the activated Copper Bronze.
-
Heat to reflux (DMF: ~153°C) or 210°C (Nitrobenzene) .
-
Stirring: Maximum RPM. The copper must remain suspended.
-
Time: 4–6 hours.
-
-
Workup (Isolation of Diphenic Acid):
-
Cool to 100°C.
-
Add hot water (
) to dissolve the diphenate salt. -
Filter hot (removes unreacted Cu and Cu-salts).
-
Acidify filtrate with HCl to pH 1.
-
Diphenic acid precipitates . Benzoic acid (side product) is more soluble in hot water; filtration at moderate temps can help separate them, but recrystallization (ethanol/water) is usually required.
-
Comparative Data: Solvent & Additive Effects
The choice of solvent dictates the side-product profile.
| Solvent System | Temperature | Major Side Product | Yield (Typical) | Notes |
| Nitrobenzene | 210°C | Benzoic Acid (Dehalogenation) | 60–75% | Classic method. Hard to remove solvent. High T promotes radical H-abstraction. |
| DMF | 153°C (Reflux) | Salicylic Acid (if wet) | 50–65% | Easier workup. Requires strictly anhydrous conditions to prevent hydrolysis. |
| Water | 100°C | Salicylic Acid (Major) | <10% (Diphenic) | AVOID for homocoupling. Promotes hydrolysis or Ullmann-Goldberg condensation if amines are present. |
| DMF + 2,2'-Bipyridine | 120°C | Unreacted SM | 40–50% | Ligand-assisted. Lower T reduces side products but conversion is slower for sterically hindered 2-Cl-BA. |
Related Workflow: The Ullmann-Goldberg Variation
Note: Many researchers confuse the homocoupling (Diphenic acid) with the condensation (Fenamic acid).
If your goal is N-phenylanthranilic acid (reaction with aniline), the side product profile changes:
-
Primary Side Product: Diphenylamine (from aniline self-coupling) or Triphenylamine.
-
Control: This reaction requires Cu(OAc)2 or CuI rather than Cu(0) bronze and operates best in Amylic alcohol or DMF with
.
References
-
Classic Homocoupling Protocol
-
Mechanism & Dehalogenation
- Nelson, T. D., & Crouch, R. D. (2004). Cu, Ni, and Pd Mediated Homocoupling Reactions in Biaryl Synthesis: The Ullmann Reaction. Organic Reactions.
-
Modern Mechanistic Insights (SET vs. Oxidative Addition)
- Sperotto, E., et al. (2010). The mechanism of the modified Ullmann reaction. Dalton Transactions, 39(43), 10249-10263.
-
Hydrolysis Side Products (Salicylic Acid)
Sources
- 1. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
- 2. US3734956A - Process for the preparation of diphenic acid and 2-phenyl benzoic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(Isopropylamino)benzoic Acid
Welcome to the technical support center for 2-(Isopropylamino)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable synthetic intermediate. As a molecule possessing both acidic (carboxylic acid) and basic (secondary amine) functional groups, its purification presents unique challenges and opportunities. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification strategy.
Part 1: Troubleshooting Guide - Common Purification Challenges
This section addresses the most frequent and vexing issues encountered during the purification of 2-(Isopropylamino)benzoic acid. Each answer explains the underlying chemical principles to empower you to make informed decisions in your own experiments.
Q1: My recrystallization of 2-(Isopropylamino)benzoic acid resulted in a very low yield. What are the likely causes?
A1: Low recovery during recrystallization is a classic problem that typically points to one of several experimental pitfalls. The key to a successful recrystallization is the principle that your compound should be highly soluble in a hot solvent but poorly soluble in the same solvent when cold[1][2].
-
Causality & Solution:
-
Excessive Solvent: This is the most common error. Using too much hot solvent to dissolve the crude product will keep a significant portion of your compound in solution even after cooling, drastically reducing the yield[1]. Solution: Add the hot solvent in small portions (aliquots) until the solute just dissolves. If you've already added too much, you can carefully evaporate some of the solvent to re-saturate the solution and then allow it to cool again.
-
Inappropriate Solvent Choice: The isopropylamino group and the benzoic acid moiety give the molecule a mixed polarity. A solvent that is too "good" (i.e., dissolves the compound well at room temperature) will prevent effective crystallization upon cooling. Solution: Conduct small-scale solvent screening. Ethanol/water or isopropanol/water mixtures are often excellent choices, as you can dissolve the compound in the alcohol and then add hot water (as the anti-solvent) until the solution becomes faintly turbid, then clarify with a drop of hot alcohol before cooling.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (intended to remove insoluble impurities), you will lose product on the filter paper. Solution: Use a pre-heated funnel and flask for the filtration and keep the solution at or near its boiling point. This technique is crucial for successful purification[3][4].
-
Incomplete Precipitation: Even after cooling to room temperature, more product may remain in the solution. Solution: Once the flask has slowly cooled to room temperature, place it in an ice bath for at least 20-30 minutes to maximize the precipitation of the solid before filtration[1].
-
Q2: My purified product is a persistent oil and refuses to crystallize. What steps can I take to induce crystallization?
A2: Oiling out occurs when a compound separates from a solution above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is often due to the presence of impurities that depress the melting point or an issue with the supersaturation state.
-
Causality & Solution:
-
High Impurity Load: Impurities can interfere with the formation of a crystal lattice. Solution: Consider a preliminary purification step before recrystallization. An acid-base extraction (see Protocol B) is highly effective for this specific molecule to remove neutral impurities. Alternatively, a quick filtration through a small plug of silica gel can remove baseline impurities.
-
Insufficient Supersaturation or Rapid Cooling: The solution may not be properly saturated, or it may have been cooled too quickly, preventing nucleation. Solution:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth[1].
-
Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization[1].
-
Reduce Solvent Volume: Carefully evaporate some of the solvent and allow the solution to cool again.
-
Introduce an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (e.g., cold hexane or water, depending on your primary solvent) until persistent turbidity is observed, then allow it to stand.
-
-
Q3: I'm seeing significant peak tailing on my silica gel TLC plate and column. Why is this happening and how can I fix it?
A3: Peak tailing on silica gel is a classic sign of strong, undesirable interactions between your compound and the stationary phase. For 2-(Isopropylamino)benzoic acid, both the carboxylic acid and the amino group can cause this issue.
-
Causality & Solution:
-
Acid-Silica Interaction: The acidic protons of the carboxylic acid group can strongly hydrogen-bond with the silanol groups (Si-OH) on the silica surface.
-
Base-Silica Interaction: The basic nitrogen of the amino group can interact with the slightly acidic silanol groups.
-
Combined Solution: To mitigate both interactions, you need to modify your mobile phase (eluent). Add a small percentage (0.5-1%) of a competitive acid, like acetic acid or formic acid, to your eluent system (e.g., Hexane/Ethyl Acetate/1% Acetic Acid). The added acid will protonate the amino group (reducing its interaction) and compete with your compound's carboxylic acid for binding sites on the silica, resulting in sharper, more symmetrical peaks. For preparative separations, using formic acid is often preferred as it is more volatile and easier to remove from the final product[5].
-
Part 2: Strategic Purification Protocols
This section provides detailed, step-by-step methodologies for the most effective purification techniques for 2-(Isopropylamino)benzoic acid.
Decision-Making Workflow for Purification
Before selecting a protocol, use this decision tree to identify the most efficient strategy based on your specific needs.
Caption: Purification method selection workflow.
Protocol A: Recrystallization from a Mixed-Solvent System
This protocol is ideal for removing small amounts of impurities when the crude product is already relatively clean.
-
Solvent Selection: Place ~20-30 mg of your crude material into a small test tube. Add a suitable solvent (see table below) dropwise at room temperature until the solid dissolves. A good candidate solvent will require a moderate amount of solvent for dissolution. Add an anti-solvent dropwise until the solution turns cloudy. Heat the mixture; if it becomes clear, it's a promising system.
Solvent System (v/v) Solubility Profile Pros Cons Isopropanol/Water Good solubility in isopropanol, poor in water. Excellent crystal formation, easily removed. Requires careful addition of water to find the saturation point. Ethanol/Water Similar to isopropanol/water. Very common and effective solvent system. Ethanol is slightly more volatile. Toluene Soluble when hot, less soluble when cold. Good for removing highly polar impurities. Higher boiling point, less "green" solvent. -
Dissolution: Place your crude 2-(Isopropylamino)benzoic acid in an appropriately sized Erlenmeyer flask. Add the primary solvent (e.g., isopropanol) in small portions while heating the mixture on a hot plate with stirring. Add just enough hot solvent to fully dissolve the solid.
-
Addition of Anti-Solvent: While the solution is still hot, add the hot anti-solvent (e.g., water) dropwise until you see a persistent slight cloudiness (turbidity).
-
Clarification: Add 1-2 drops of the hot primary solvent to make the solution clear again. This ensures the solution is perfectly saturated.
-
Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on the benchtop. Slow cooling is critical for forming pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent mixture (the same ratio used for crystallization) to rinse away any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum. Determine the melting point and yield. A pure product should have a sharp melting point range[6][7].
Protocol B: Purification via Acid-Base Extraction
This powerful technique leverages the amphoteric nature of the molecule to separate it from neutral, acidic, or basic impurities.
Caption: Acid-base extraction workflow for purification.
-
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently at first (venting frequently to release CO₂ gas), then more vigorously. This deprotonates the carboxylic acid, forming the water-soluble sodium salt, while neutral impurities remain in the organic layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. If you started with a basic impurity (like an unreacted amine), you could wash the organic layer with dilute acid first to remove it.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 2M hydrochloric acid (HCl) while stirring until the pH is acidic (pH ~2-3, check with pH paper). Your product will precipitate as a solid.
-
Final Extraction: Extract the precipitated product back into a fresh portion of organic solvent (e.g., EtOAc).
-
Drying and Isolation: Wash the organic layer with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Part 3: Purity Assessment FAQs
Q4: What are the best methods to confirm the purity of my final 2-(Isopropylamino)benzoic acid?
A4: A combination of methods should be used to confidently assess purity.
-
1. Thin-Layer Chromatography (TLC): This is a quick, qualitative check. A pure compound should ideally show a single spot. Run the TLC in a solvent system like 7:3 Hexanes:Ethyl Acetate + 1% Acetic Acid. Visualize under a UV lamp (254 nm).
-
2. Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and broadened[6][7]. Compare your experimental value to the literature value.
-
3. High-Performance Liquid Chromatography (HPLC): This is a highly accurate quantitative method[8]. A typical reverse-phase method can be used.[5][9]
Parameter Condition Rationale Column C18 (e.g., 4.6 x 150 mm, 5 µm) Standard for reverse-phase separation of moderately polar compounds. Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient) The formic acid ensures the carboxylic acid and amine are protonated, leading to sharp peaks.[5] Detection UV at ~254 nm or ~330 nm The aromatic ring provides strong UV absorbance. Purity Check A pure sample will show a single major peak. Purity is often reported as % area. -
4. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The spectrum of a pure sample will show clean signals corresponding only to the target molecule. Impurities will present as extra, unassignable peaks.
References
-
Exp 2 - Recrystallization of Benzoic Acid | PDF | Filtration | Solubility - Scribd. (n.d.). Retrieved February 2, 2026, from [Link]
-
Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby. (n.d.). Retrieved February 2, 2026, from [Link]
- US3235588A - Purification of benzoic acid - Google Patents. (n.d.).
- US3816523A - Process for the production and purification of benzoic acid - Google Patents. (n.d.).
-
How can benzoic acid be tested for purity? - Quora. (2018). Retrieved February 2, 2026, from [Link]
- Process for the purification of benzoic acid by distillation with an amine - Google Patents. (n.d.).
- US4431840A - Process for preparing 2-benzoylbenzoic acids - Google Patents. (n.d.).
-
2-Isopropylbenzoic acid | C10H12O2 | CID 17099 - PubChem. (n.d.). Retrieved February 2, 2026, from [Link]
-
ISOPROPYL BENZOATE - Ataman Kimya. (n.d.). Retrieved February 2, 2026, from [Link]
-
HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. (n.d.). Retrieved February 2, 2026, from [Link]
-
Benzoic acid, 2-(isopropylamino)butyl ester, hydrochloride (C14H21NO2) - PubChemLite. (n.d.). Retrieved February 2, 2026, from [Link]
-
benzoic acid and its Impurities - Pharmaffiliates. (n.d.). Retrieved February 2, 2026, from [Link]
-
Recrystallization of Benzoic Acid. (n.d.). Retrieved February 2, 2026, from [Link]
-
Separation of Benzoic acid, 2-(methylamino)- on Newcrom R1 HPLC column. (n.d.). Retrieved February 2, 2026, from [Link]
-
Recrystallization Lab Procedure of Benzoic Acid - YouTube. (2020). Retrieved February 2, 2026, from [Link]
-
I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? | ResearchGate. (2015). Retrieved February 2, 2026, from [Link]
-
Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles - ThaiScience. (n.d.). Retrieved February 2, 2026, from [Link]
-
A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC - PubMed Central. (n.d.). Retrieved February 2, 2026, from [Link]
-
HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden - UST Journals. (n.d.). Retrieved February 2, 2026, from [Link]
-
Chromatographic purification and separation process for mixtures of nucleic acids - DigitalOcean. (2002). Retrieved February 2, 2026, from [Link]
-
Solubility & Dissociation Constant of Benzoic Acid in Isopropanol +Water Mixtures. (n.d.). Retrieved February 2, 2026, from [Link]
-
Recrystallization of Benzoic Acid : r/chemistry - Reddit. (2023). Retrieved February 2, 2026, from [Link]
-
Purification of Benzoic Acid by Crystallization - MeitY OLabs - YouTube. (2015). Retrieved February 2, 2026, from [Link]
-
Benzoic acid - Wikipedia. (n.d.). Retrieved February 2, 2026, from [Link]
Sources
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Separation of Benzoic acid, 2-(methylamino)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. helixchrom.com [helixchrom.com]
- 9. thaiscience.info [thaiscience.info]
Technical Support Center: Byproduct Identification in the Synthesis of 2-(Isopropylamino)benzoic Acid
Welcome to the technical support center for the synthesis of 2-(isopropylamino)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and specific issues you may encounter during your experiments, with a focus on identifying and mitigating byproduct formation. Our goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low, and I see multiple spots on my Thin Layer Chromatography (TLC) plate. What are the likely byproducts?
A1: Low yields and multiple TLC spots are common indicators of side reactions. The nature of the byproducts heavily depends on your chosen synthetic route. Let's explore the most common methods and their associated impurities.
Route 1: Nucleophilic Aromatic Substitution (SNAr) of 2-halobenzoic acid
This is a widely used method, often employing 2-chlorobenzoic acid or 2-fluorobenzoic acid and isopropylamine.
-
Unreacted Starting Materials: The most straightforward "impurities" are your unreacted 2-halobenzoic acid and any excess isopropylamine.
-
Di-isopropylation of the Amine: While sterically hindered, it's possible for a second molecule of the benzoic acid to react with the product, leading to a tertiary amine. This is more likely with prolonged reaction times or high temperatures.
-
Hydrolysis of the Halo-group: If water is present in the reaction mixture, the 2-halobenzoic acid can be hydrolyzed to 2-hydroxybenzoic acid (salicylic acid).
-
Decarboxylation: At elevated temperatures, the starting material or product can undergo decarboxylation, leading to the formation of halobenzene or N-isopropylaniline, respectively.
Route 2: Reductive Amination of 2-aminobenzoic acid with Acetone
This method involves the reaction of anthranilic acid with acetone to form a Schiff base, which is then reduced.[1]
-
Unreacted 2-aminobenzoic acid and Acetone: Incomplete reaction will leave starting materials.
-
Over-reduction: Some reducing agents can potentially reduce the carboxylic acid group to an alcohol, though this is generally less favorable under standard reductive amination conditions.
-
Aldol Condensation of Acetone: In the presence of a base (sometimes used to facilitate Schiff base formation), acetone can undergo self-condensation to form diacetone alcohol or mesityl oxide.
Route 3: N-Alkylation of 2-aminobenzoic acid with an Isopropyl Halide
Direct alkylation of anthranilic acid with a reagent like 2-bromopropane.
-
Unreacted 2-aminobenzoic acid: A common impurity if the reaction does not go to completion.
-
Over-alkylation (Di-alkylation): The secondary amine product can be further alkylated to form a tertiary amine. This is a very common side reaction in N-alkylations.[2]
-
Elimination of the Alkyl Halide: Isopropyl halides can undergo elimination in the presence of a base to form propene gas. This consumes the alkylating agent and reduces yield.
-
C-Alkylation: While N-alkylation is generally favored, some C-alkylation on the aromatic ring can occur, especially under Friedel-Crafts type conditions if a Lewis acid is present.[3]
Q2: I've isolated my product, but the Nuclear Magnetic Resonance (NMR) spectrum shows unexpected peaks. How can I identify the byproducts?
A2: NMR spectroscopy is a powerful tool for structural elucidation. Here’s a guide to interpreting potential byproduct signals in your ¹H NMR spectrum.
| Potential Byproduct | Key ¹H NMR Signals (approximate δ, ppm) | Reasoning for Signal Appearance |
| Unreacted 2-aminobenzoic acid | Broad singlet for -NH₂ (variable, ~5-6 ppm), aromatic protons in the 6.5-8.0 ppm range. | The absence of the characteristic isopropyl group signals (septet and doublet). |
| 2,2'- (isopropylazanediyl)dibenzoic acid (Di-alkylation product) | Absence of the N-H proton signal. Complex aromatic signals. Isopropyl signals will be present. | The secondary amine proton is absent. The molecule is larger, leading to a more complex aromatic region. |
| 2-hydroxybenzoic acid | Aromatic protons (~6.8-7.8 ppm), a broad singlet for the phenolic -OH (concentration-dependent), and a carboxylic acid proton (>10 ppm). | The presence of a phenolic -OH signal and the absence of the isopropyl group. |
| N-isopropylaniline | Aromatic protons (~6.6-7.2 ppm), N-H proton, and isopropyl signals. | The absence of the carboxylic acid proton signal. |
Experimental Protocol: Sample Preparation for NMR Analysis
-
Dissolve the Sample: Accurately weigh 5-10 mg of your dried, crude product. Dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Internal Standard (Optional but Recommended): Add a small, known amount of an internal standard (e.g., tetramethylsilane (TMS) or a compound with a single, sharp peak in a clean region of the spectrum). This allows for quantitative analysis of impurities.
-
Acquire the Spectrum: Run a standard ¹H NMR experiment. If the spectrum is complex, consider running 2D NMR experiments like COSY (Correlation Spectroscopy) to establish proton-proton correlations, which can be invaluable in identifying structures.
Q3: My mass spectrometry (MS) data shows a peak that doesn't correspond to my product's mass. What could it be?
A3: Mass spectrometry provides the molecular weight of the components in your sample, offering direct clues to the identity of byproducts.
| Potential Byproduct | Expected [M+H]⁺ or [M-H]⁻ | Rationale |
| Unreacted 2-aminobenzoic acid | 138.12 | Molecular weight of the starting material. |
| 2,2'-(isopropylazanediyl)dibenzoic acid | 316.31 | Corresponds to the addition of another benzoyl group to the product. |
| 2-hydroxybenzoic acid | 137.11 (in negative mode) | Molecular weight of the hydrolysis byproduct. |
| Isopropyl Benzoate | 165.20 | This could form if isopropanol is present as an impurity or solvent and esterification occurs under acidic conditions. |
Workflow for Byproduct Identification using LC-MS
Caption: LC-MS workflow for byproduct identification.
Q4: How can I prevent the formation of these byproducts?
A4: Prevention is always the best strategy. Here are some general and route-specific recommendations:
General Recommendations:
-
Use High-Purity Starting Materials: Impurities in your starting materials can lead to unexpected side reactions.
-
Maintain an Inert Atmosphere: For many reactions, especially those involving organometallics or sensitive reagents, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Control Reaction Temperature: Many side reactions are accelerated at higher temperatures. Use a temperature-controlled reaction setup and monitor it closely.
-
Optimize Reaction Time: Monitor the reaction progress by TLC or LC-MS. Stopping the reaction once the starting material is consumed can prevent the formation of over-reaction byproducts.
Route-Specific Recommendations:
-
For SNAr: Use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to neutralize the HX formed, which minimizes competition with the isopropylamine nucleophile. Ensure your solvent is anhydrous to prevent hydrolysis.
-
For Reductive Amination: Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB), which is less likely to reduce the carboxylic acid.[4] The reaction is often performed as a one-pot procedure where the imine formation and reduction occur concurrently.[5]
-
For N-Alkylation: To minimize over-alkylation, use a stoichiometric amount of the alkylating agent or a slight excess of the amine. Running the reaction at a lower temperature can also improve selectivity.
Q5: I've identified the major byproduct. What is the best way to remove it?
A5: The purification strategy depends on the physical and chemical properties of your product and the byproduct.
-
Recrystallization: This is often the most effective method for purifying solid compounds.[6] The key is to find a solvent or solvent system in which your desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in solution or is insoluble at all temperatures.[7]
Experimental Protocol: Recrystallization of 2-(Isopropylamino)benzoic acid
-
Solvent Screening: Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, isopropanol, water, ethyl acetate, heptane) at room temperature and with heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude product to fully dissolve it.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (including the charcoal).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.
-
-
Acid-Base Extraction: This technique is useful for separating acidic, basic, and neutral compounds. Since your product is amphoteric (containing both an acidic carboxylic acid and a basic amine), this can be a powerful, albeit more complex, purification method. For example, to remove a neutral byproduct, you could dissolve the mixture in an organic solvent, extract with an aqueous base to deprotonate the carboxylic acid and move your product to the aqueous layer, leaving the neutral impurity in the organic layer. Then, acidify the aqueous layer to precipitate your purified product.[8]
-
Column Chromatography: If recrystallization and extraction are ineffective, column chromatography provides a high-resolution separation based on the differential adsorption of your compounds to a stationary phase (e.g., silica gel).[9]
Decision Tree for Purification
Caption: Decision tree for purification strategy.
References
-
Ataman Kimya. (n.d.). ISOPROPYL BENZOATE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-isopropylaminoethanol. Retrieved from [Link]
- Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9.
-
Eureka | Patsnap. (n.d.). Method for synthesizing N-isopropylbenzylamine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Isopropylbenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). US4431840A - Process for preparing 2-benzoylbenzoic acids.
-
Pharmaffiliates. (n.d.). benzoic acid and its Impurities. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
HELDA - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
- Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
- Google Patents. (n.d.). EP0079093A1 - Process for the selective alkylation of an aniline.
- Google Patents. (n.d.). CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state.
- National Bureau of Standards. (n.d.).
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Bentham Science. (n.d.). Recent Analytical Approaches to the Analysis of Biogenic Amines in Food Samples.
-
Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Retrieved from [Link]
-
TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
PubMed. (n.d.). Analytical techniques for the detection of α-amino-β-methylaminopropionic acid. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). US2895992A - Process for the production of benzoic.
- Google Patents. (n.d.). US7229835B2 - Amine detection method and materials.
- University of Hawai'i at Mānoa. (2010). Recrystallization and Extractions of Organic Compounds.
-
National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]
- ACS. (n.d.).
-
Sciencemadness Discussion Board. (2015). Purify the benzoic acid from a mixture with benzyl alcohol. Retrieved from [Link]
- Harvard University. (n.d.). Myers Chem 115.
-
ResearchGate. (n.d.). A plausible mechanism for the N-alkylation of aniline and alcohol. Retrieved from [Link]
Sources
- 1. Method for synthesizing N-isopropylbenzylamine - Eureka | Patsnap [eureka.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0079093A1 - Process for the selective alkylation of an aniline - Google Patents [patents.google.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 8. Sciencemadness Discussion Board - Purify the benzoic acid from a mixture with benzyl alcohol. - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Making sure you're not a bot! [helda.helsinki.fi]
Technical Support Center: Impurity Profiling of Crude 2-(Isopropylamino)benzoic Acid
Introduction
Welcome to the Technical Support Hub for 2-(Isopropylamino)benzoic acid (also known as N-isopropylanthranilic acid). This compound is a critical intermediate in the synthesis of fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs) and specific agrochemicals.
Because this molecule possesses both a weak acid (carboxylic acid, pKa ~4.8) and a weak base (secondary amine, pKa ~2.1), it presents unique "zwitterionic-like" challenges during chromatography. This guide addresses the specific impurity profiles arising from common synthetic routes and provides actionable troubleshooting for their analysis.
Module 1: The Impurity Landscape
Origin of Impurities
The impurity profile depends heavily on your synthetic route. The two most common pathways are Reductive Amination (Route A) and Nucleophilic Aromatic Substitution (Route B).
Visual: Impurity Origin Tree
Figure 1: Correlation between synthetic pathways and expected impurity profiles. Route A is the most common industrial method.
Quantitative Impurity Table
| Impurity ID | Common Name | Relative Retention (RRT)* | Origin | Detection Challenge |
| IMP-A | Anthranilic Acid | ~0.6 – 0.8 | Unreacted SM (Route A) | High fluorescence; can saturate FLD detectors. |
| IMP-B | N-Isopropylaniline | ~1.5 – 1.8 | Degradation (Decarboxylation) | Non-polar; elutes late. Loses acidic moiety. |
| IMP-C | N,N-Diisopropyl derivative | ~1.2 – 1.4 | Process (Over-alkylation) | Sterically hindered; often present in trace amounts. |
| IMP-D | 2-Chlorobenzoic acid | ~0.9 | Unreacted SM (Route B) | Critical pair with target; requires pH control. |
*RRT values are approximate for a C18 column with acidic mobile phase.
Module 2: Analytical Troubleshooting (HPLC/UPLC)
User Question: "I am seeing severe peak tailing for the main peak, and I cannot resolve the starting material (Anthranilic acid) from the product. What is wrong?"
Root Cause Analysis
-
Tailing: The secondary amine and carboxylic acid moieties can interact with residual silanols on the silica backbone of your column, causing secondary retention mechanisms.
-
Resolution: Anthranilic acid and the product are structurally very similar. At neutral pH, both are ionized, leading to fast elution and poor separation.
Protocol: The "Buffered Suppression" Method
To fix this, you must suppress the ionization of the carboxylic acid to increase retention and hydrophobic interaction.
Step-by-Step Optimization:
-
Mobile Phase Selection:
-
A: 20 mM Potassium Phosphate Buffer (pH 2.5 - 3.0). Do not use water only.
-
Why? Low pH suppresses the carboxylic acid (
), making the molecule neutral/hydrophobic enough to retain on C18. It also protonates the amine ( ), but the phosphate buffer masks silanol interactions.
-
-
Column Choice:
-
Use an "End-capped" or "Base-deactivated" C18 column (e.g., C18 with high carbon load).
-
Avoid: Standard silica columns which exacerbate tailing.
-
-
Gradient Profile (Standard 150mm Column):
-
T=0: 90% A / 10% B (Hold for 2 min to retain Anthranilic acid).
-
T=15: 40% A / 60% B.
-
T=20: 10% A / 90% B (Wash out non-polar dimers).
-
Validation Check:
-
System Suitability: Resolution (
) between Anthranilic Acid and Target > 2.0. -
Tailing Factor: Must be < 1.5. If > 1.5, increase buffer concentration or add 0.1% Triethylamine (TEA) as a competitive base.
Module 3: Structural Elucidation (Mass Spectrometry)
User Question: "I see a mass peak at [M+H]+ = 180. Is this my product or an impurity? Also, how do I distinguish the N-isopropyl from O-isopropyl impurities?"
Mass Interpretation Guide
-
Target Molecule: MW = 179.22 g/mol .
-
[M+H]+: 180.22.
-
[M-H]-: 178.22 (Negative mode is often more sensitive for the carboxylic acid moiety).
Distinguishing Isomers (Isobaric Impurities)
A common side reaction in alkylation is O-alkylation (ester formation) vs N-alkylation (target). Both have the same mass (
Differentiation Protocol:
-
Retention Time: The Ester (O-isopropyl) is significantly more hydrophobic than the Zwitterionic Amine (N-isopropyl). The Ester will elute later in Reverse Phase.
-
MS/MS Fragmentation:
-
Target (N-isopropyl): Fragmentation typically yields a loss of the isopropyl group (
) or decarboxylation ( ). -
Impurity (O-isopropyl Ester): Readily loses the alkoxy group or shows a tropylium ion rearrangement characteristic of esters.
-
Module 4: Process Control & Mitigation
User Question: "We are observing high levels of the decarboxylated impurity (N-isopropylaniline). How do we stop this?"
Mechanism of Failure
Anthranilic acid derivatives are thermally unstable. The ortho-amino group facilitates decarboxylation through a 6-membered cyclic transition state, especially at elevated temperatures or in acidic media.
Corrective Actions
-
Temperature Control: Never exceed 80°C during workup or drying.
-
Action: Switch from oven drying to Vacuum Drying at < 45°C.
-
-
pH Management: Avoid prolonged exposure to strong acids at high temperatures.
-
Action: Quench reductive amination reactions with mild base (NaHCO3) rather than strong acid workups.
-
-
Catalyst Removal: If using Route B (Ullmann), residual Copper (Cu) can catalyze decarboxylation. Ensure rigorous metal scavenging (e.g., EDTA wash or thiol-silica scavengers).
Visual: Analytical Workflow
Figure 2: Standard Operating Procedure (SOP) for releasing batches.
References
-
International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[3] ICH Harmonised Tripartite Guideline, 2006.[3] Link
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
- Rao, R. N., et al. "Validated HPLC method for the determination of impurities in anthranilic acid derivatives." Journal of Pharmaceutical and Biomedical Analysis, 2005.
-
U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard guidance for tailing factors and resolution). Link
Sources
Degradation pathways of 2-(Isopropylamino)benzoic acid under stress conditions
Technical Support Center: Stability Profiling of 2-(Isopropylamino)benzoic Acid
Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Stability Division Subject: Degradation Pathways & Troubleshooting under Stress Conditions
Executive Summary & Molecule Profile
Welcome to the technical support hub for 2-(Isopropylamino)benzoic acid (also known as N-isopropylanthranilic acid). This molecule is a critical intermediate in the synthesis of diverse APIs (including fenamates and quinazolinones). Its stability profile is dominated by the ortho-amino/carboxylic acid interaction, making it susceptible to specific degradation pathways that differ from standard aliphatic acids.
Molecule Specifications:
-
Chemical Formula:
-
Molecular Weight: 179.22 g/mol
-
Critical Structural Feature: The secondary amine at the ortho position facilitates intramolecular hydrogen bonding but also activates the ring for decarboxylation and oxidation.
Case Ticket #01: Thermal Instability & Mass Loss
User Observation:
"During thermal stress testing (60°C) or GC injection, we observe a decrease in the parent peak area and the appearance of a less polar impurity. The mass spectrum shows a loss of 44 Da."
Root Cause: Thermal Decarboxylation
Unlike simple benzoic acids, anthranilic acid derivatives are prone to thermal decarboxylation because the amino group stabilizes the transition state (zwitterionic intermediate). This reaction yields
Mechanistic Pathway:
The proton from the carboxylic acid transfers to the
Troubleshooting Protocol:
-
Validation: Check your LC-MS or GC-MS data.
-
Parent:
180 -
Impurity:
136 ( -44 Da).
-
-
Control Experiment: Run a "Dark Control" at room temperature to confirm heat is the sole variable.
-
Correction: If observed in GC, switch to HPLC/UHPLC to avoid thermal artifacts. If observed in bulk storage, ensure storage temperature is
.
Visualization (Pathway Map):
Figure 1: Thermal degradation leading to N-isopropylaniline via loss of carbon dioxide.
Case Ticket #02: Oxidative Impurities
User Observation:
"Under peroxide stress (3%
), we see two new peaks: one eluting slightly earlier (more polar) and one significantly earlier. The parent peak degrades rapidly."
Root Cause: N-Oxidation and Oxidative Dealkylation Secondary amines are electron-rich and susceptible to oxidation.
-
N-Oxidation: Direct oxidation of the nitrogen lone pair forms the N-oxide .
-
Dealkylation: Radical oxidation at the benzylic-like isopropyl methine carbon leads to C-N bond cleavage, reverting the molecule to Anthranilic Acid .
Troubleshooting Protocol:
-
Mass Balance Check:
-
N-Oxide: Look for
Da shift ( 196). -
Dealkylated: Look for
Da shift ( 138, Anthranilic Acid).
-
-
Scavenger Test: Repeat the experiment with an antioxidant (e.g., sodium metabisulfite) added to the mobile phase or sample diluent. If peaks disappear, they are oxidative artifacts.
Visualization (Oxidation Workflow):
Figure 2: Divergent oxidative pathways leading to N-oxide or Dealkylated Anthranilic Acid.
Case Ticket #03: Photostability & Discoloration
User Observation:
"The white powder turned yellow/brown after exposure to ambient light for 48 hours. HPLC shows a broad 'hump' at the end of the chromatogram."
Root Cause: Photo-induced Radical Polymerization Aniline derivatives are notoriously photolabile. UV light generates radical species (aminyl radicals) that couple to form azo-dimers or complex polymers (similar to "aniline black" formation). This results in bathochromic shifts (yellowing/browning) and broad peaks in chromatography.
Troubleshooting Protocol:
-
ICH Q1B Confirmation: Expose sample to 1.2 million lux hours.
-
Packaging: This molecule requires light-resistant containers (amber glass or foil-wrapped).
-
Analysis: Standard HPLC often misses these polymers due to column fouling or irreversible adsorption. Use UV-Vis spectrophotometry to quantify the "browning index" at 400–450 nm.
Master Troubleshooting Data Table
Use this table to identify impurities based on your experimental data.
| Degradation Type | Stress Condition | Primary Product | Mass Shift ( | Expected | Chromatographic Behavior |
| Control | None | Parent Molecule | 0 | 180.2 | Reference RT |
| Thermal | Heat (>60°C) | N-Isopropylaniline | -44 Da | 136.2 | Less Polar (Later eluting on RP-HPLC) |
| Oxidative | N-Oxide | +16 Da | 196.2 | More Polar (Earlier eluting) | |
| Oxidative | Anthranilic Acid | -42 Da | 138.1 | More Polar (Earlier eluting) | |
| Photolytic | UV / VIS Light | Azo-dimers / Polymers | Variable | High MW | Broad tailing or retained on column |
Decision Tree for Stability Investigation
Follow this logic flow to diagnose your impurity profile.
Figure 3: Step-by-step logic for identifying degradation products based on mass spectral data.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] 2003.[1][2][3]
-
Lindsey, A. S., & Jeskey, H. The Decarboxylation of Anthranilic Acid. Chemical Reviews, 1957, 57(4), 583–620. (Foundational mechanism for thermal instability of ortho-amino acids).
-
PubChem. 2-(Isopropylamino)benzoic acid (Compound Summary). National Library of Medicine. (Structure and Physical Properties verification). [4]
-
International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[1] 1996.[1]
Sources
Technical Support Center: Optimizing the Synthesis of 2-(Isopropylamino)benzoic Acid
Welcome to the technical support center for the synthesis of 2-(Isopropylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure the success of your experiments.
Introduction
2-(Isopropylamino)benzoic acid is a key intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. Its efficient synthesis is crucial for downstream applications. The most common synthetic routes involve the N-arylation of isopropylamine with a 2-halobenzoic acid, typically via an Ullmann condensation or a Buchwald-Hartwig amination. The reaction temperature is a critical parameter that significantly influences the reaction rate, yield, and purity of the final product. This guide will focus on optimizing the reaction temperature and troubleshooting common issues encountered during the synthesis.
Reaction Pathway Overview
The synthesis of 2-(Isopropylamino)benzoic acid can be achieved through two primary metal-catalyzed cross-coupling reactions. The choice between these pathways often depends on the available starting materials, catalyst system, and desired reaction conditions.
Experimental Protocols
Below are detailed protocols for the synthesis of 2-(Isopropylamino)benzoic acid via the Ullmann condensation and Buchwald-Hartwig amination.
Protocol 1: Ullmann Condensation
This protocol is adapted from established methods for the synthesis of N-aryl anthranilic acids.[1][2] Due to the volatility of isopropylamine, the reaction should be conducted in a sealed vessel.
Materials:
-
2-Chlorobenzoic acid
-
Isopropylamine
-
Cupric oxide (CuO) or Copper(I) iodide (CuI)
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl), 1 M
-
Ethanol
Procedure:
-
Reaction Setup: In a sealable pressure vessel, combine 2-chlorobenzoic acid (1.0 eq), anhydrous potassium carbonate (2.0 eq), and the copper catalyst (0.1 eq CuO or 0.05 eq CuI).
-
Solvent and Reagent Addition: Add a suitable high-boiling polar aprotic solvent such as DMF or DMSO. Then, add isopropylamine (2.0-3.0 eq). The excess isopropylamine acts as both a reactant and a base.
-
Reaction: Seal the vessel and heat the mixture with stirring. The optimal temperature is typically in the range of 120-160 °C. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 6 to 24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and filter to remove the copper catalyst.
-
Purification: Acidify the filtrate with 1 M HCl to a pH of 3-4 to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallization: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain pure 2-(Isopropylamino)benzoic acid.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general procedure for palladium-catalyzed N-arylation of primary amines.
Materials:
-
2-Bromobenzoic acid or 2-Iodobenzoic acid
-
Isopropylamine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylidenacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene or dioxane
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (0.01-0.05 eq), the phosphine ligand (0.012-0.06 eq), and the base (1.5-2.0 eq).
-
Reagent Addition: Add the 2-halobenzoic acid (1.0 eq) and the solvent (toluene or dioxane). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Amine Addition: Add isopropylamine (1.2-1.5 eq) to the reaction mixture under an inert atmosphere.
-
Reaction: Heat the mixture to the desired temperature, typically between 80-110 °C, with stirring. Monitor the reaction by TLC or LC-MS. Reaction times can range from 4 to 24 hours.
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Catalyst: The copper or palladium catalyst may be old or oxidized. | • Use freshly purchased or properly stored catalyst. • For Ullmann reactions, consider activating the copper powder. |
| 2. Insufficient Temperature: The reaction may be too slow at the current temperature. | • Gradually increase the reaction temperature in 10-20 °C increments. Be mindful that excessively high temperatures can lead to side reactions. | |
| 3. Poor Quality Reagents: Starting materials or solvents may contain impurities or water. | • Use high-purity, anhydrous reagents and solvents. | |
| 4. Inefficient Base: The base may not be strong enough or may be sterically hindered. | • For Buchwald-Hartwig, consider switching to a stronger base like NaOtBu or K₃PO₄. • For Ullmann, ensure K₂CO₃ is finely ground and anhydrous. | |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have reached completion. | • Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed. |
| 2. Catalyst Deactivation: The catalyst may have decomposed over the course of the reaction. | • Consider adding a fresh portion of the catalyst if the reaction stalls. | |
| Formation of Side Products | 1. Hydrodehalogenation: The starting 2-halobenzoic acid is converted to benzoic acid. | • This is more common in Buchwald-Hartwig reactions. Ensure an inert atmosphere is maintained. • Optimize the ligand-to-metal ratio. |
| 2. Decarboxylation: The product or starting material loses its carboxylic acid group. | • This can occur at very high temperatures. Try to run the reaction at the lowest effective temperature. | |
| 3. Homocoupling of the Aryl Halide: Formation of biphenyl derivatives. | • This is a common side reaction in Ullmann couplings. Using an excess of the amine can help to suppress this. | |
| Difficulty in Product Isolation | 1. Product is soluble in the aqueous phase. | • During acidification, ensure the pH is low enough to fully protonate the carboxylic acid. • If the product is still soluble, consider extraction with an organic solvent after acidification. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of 2-(Isopropylamino)benzoic acid?
The optimal reaction temperature depends on the chosen synthetic route.
-
For the Ullmann condensation , a higher temperature is generally required, typically in the range of 120-160 °C . Starting around 120 °C and gradually increasing the temperature while monitoring the reaction is a good strategy. Traditional Ullmann reactions often require temperatures exceeding 200 °C, but modern variations with suitable ligands can proceed at lower temperatures.[3][4]
-
For the Buchwald-Hartwig amination , a milder temperature range of 80-110 °C is usually sufficient.[5] The specific temperature will depend on the reactivity of the aryl halide (iodides react at lower temperatures than bromides or chlorides) and the chosen catalyst system.
Q2: How does reaction temperature affect the yield and purity?
Temperature has a direct impact on both yield and purity.
-
Yield: Increasing the temperature generally increases the reaction rate, which can lead to higher yields in a shorter time. However, excessively high temperatures can lead to the degradation of reactants, products, or the catalyst, ultimately lowering the yield.
-
Purity: Higher temperatures can promote the formation of side products through pathways such as decarboxylation or homocoupling. Therefore, the optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of impurities.
Q3: What are the most common side products, and how can they be avoided?
The most common side products include:
-
Benzoic acid: Formed via hydrodehalogenation of the starting 2-halobenzoic acid. This can be minimized by ensuring strictly anaerobic conditions, especially in palladium-catalyzed reactions.
-
Biphenyl-2,2'-dicarboxylic acid: Results from the homocoupling of two molecules of the 2-halobenzoic acid. Using an excess of isopropylamine can favor the desired cross-coupling reaction.
-
Decarboxylated products: At very high temperatures, either the starting material or the product can undergo decarboxylation. Running the reaction at the lowest effective temperature is the best way to avoid this.
Q4: Which synthetic route, Ullmann or Buchwald-Hartwig, is better?
The "better" route depends on several factors:
-
Cost and Availability: Copper catalysts used in Ullmann condensations are generally less expensive than the palladium catalysts and specialized phosphine ligands required for Buchwald-Hartwig aminations.
-
Reaction Conditions: Buchwald-Hartwig reactions often proceed under milder conditions (lower temperatures) and may have a broader substrate scope and higher functional group tolerance.[3]
-
Scale-up: For large-scale industrial synthesis, the cost-effectiveness of the Ullmann reaction might be more attractive, provided the reaction conditions can be optimized to give good yields.
Q5: How can I effectively purify the final product?
The product, being an amino acid, is amphoteric. The most common purification method is:
-
Acid-base workup: After the reaction, the mixture is typically treated with a base to deprotonate the carboxylic acid and dissolve the product in the aqueous phase. The organic impurities can then be washed away with an organic solvent.
-
Precipitation: The aqueous layer is then acidified with a mineral acid (e.g., HCl) to protonate the carboxylic acid, causing the product to precipitate out of the solution.
-
Recrystallization: The crude solid product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain a product of high purity.
References
-
Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
- Joshi, J. K., Patel, V. R., Patel, K., Rana, D., Shah, K., Patel, R., & Patel, R. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 695.
- Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. (2007). Indian Journal of Pharmaceutical Sciences.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
- Buchwald-Hartwig Amin
- A simple and efficient synthesis of 2-(N-phenylamino)benzoic acids. (n.d.).
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. (n.d.).
- Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. (2021). Frontiers in Chemistry.
- Process for the preparation of 2-arylthiobenzoic acids. (1990).
- Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. (n.d.).
- Ullmann coupling-An overview. (2023). OperaChem.
- Arylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal.
- Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry.
- successful method for purifying anthranilic acid(quick report). (2020). Sciencemadness Discussion Board.
- Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. (n.d.).
- Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. (n.d.).
- Preparation of Anthranilic Acid. (2017). Texium.
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023).
- Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). (n.d.).
- N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute.
- Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester (CAS 65505-24-0). (n.d.). Cheméo.
- Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. (n.d.). Royal Society of Chemistry.
- Benzoic acid, 3-isopropylamino-, isopropyl ester. (n.d.). Cheméo.
- THERMAL STABILITY OF SELECTED DEEP EUTECTIC SOLVENTS. (n.d.).
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute.
- Buchwald-Hartwig Amination Reaction | Prepare for G
Sources
- 1. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester (CAS 65505-24-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
Effect of solvent on the yield of 2-(Isopropylamino)benzoic acid synthesis
Technical Support Center: Synthesis of 2-(Isopropylamino)benzoic Acid
This technical guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(Isopropylamino)benzoic acid. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) focusing on the critical role of the solvent in achieving optimal reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for synthesizing 2-(Isopropylamino)benzoic acid?
A1: The synthesis of 2-(Isopropylamino)benzoic acid is most commonly achieved via a copper-catalyzed cross-coupling reaction known as the Ullmann Condensation or Goldberg Reaction.[1][2] This reaction involves the formation of a carbon-nitrogen (C-N) bond between an aryl halide (like 2-chlorobenzoic acid or 2-bromobenzoic acid) and an amine (isopropylamine). The process is typically facilitated by a copper catalyst (e.g., copper(I) iodide, copper powder) and a base (e.g., potassium carbonate) in a suitable solvent at elevated temperatures.[3][4]
Q2: What is the primary role of the solvent in this synthesis?
A2: The solvent is a critical parameter that serves several key functions:
-
Solubilization: It must effectively dissolve the reactants, including the aryl halide, the base, and the copper catalyst complex, to facilitate their interaction in a homogeneous or pseudo-homogeneous phase.
-
Heat Transfer: The reaction often requires high temperatures to proceed at a reasonable rate.[1] The solvent acts as a medium for uniform heat transfer throughout the reaction mixture.
-
Influence on Mechanism: The polarity and coordinating ability of the solvent can influence the stability of intermediates and the overall catalytic cycle, thereby affecting reaction rate and selectivity.[5]
Q3: Which solvents are generally recommended for the Ullmann-type synthesis of N-aryl anthranilic acids?
A3: High-boiling, polar aprotic solvents are the preferred choice for Ullmann condensations.[1] Commonly used and effective solvents include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
These solvents are favored due to their ability to dissolve a wide range of organic and inorganic reagents and their high boiling points, which allow the reaction to be conducted at the necessary high temperatures (often in the range of 100–150 °C).[6]
Q4: Can non-polar solvents like toluene or benzene be used?
A4: While technically possible, non-polar solvents such as toluene and benzene are generally not recommended for Ullmann C-N coupling reactions. Studies have shown that they typically result in significantly lower yields compared to polar solvents like DMF or THF.[5] This is attributed to their poor ability to solubilize the ionic intermediates and the base required for the reaction.
Troubleshooting Guide: Solvent-Related Issues
Problem 1: My reaction yield is consistently low or negligible.
-
Potential Cause: Suboptimal Solvent Choice.
-
Recommended Solution: The choice of solvent is paramount. If you are using a non-polar or low-polarity solvent (e.g., toluene, benzene, THF), the reactants, particularly the potassium carbonate base and the catalyst complex, may not be sufficiently soluble. This leads to a heterogeneous mixture with poor reaction kinetics.
-
Potential Cause: Insufficient Reaction Temperature.
-
Recommended Solution: Ullmann reactions are often thermally demanding and may require temperatures exceeding 100 °C.[1] If your chosen solvent has a low boiling point, you may not be reaching the activation energy required for the reaction to proceed efficiently.
-
Action: Ensure your solvent's boiling point is high enough to maintain the target reaction temperature. DMF (b.p. 153 °C) and DMSO (b.p. 189 °C) are excellent candidates for maintaining temperatures in the 120-150 °C range.
-
-
Potential Cause: Presence of Water in the Solvent.
-
Recommended Solution: While some modern Ullmann protocols have been developed to work in water, traditional methods are sensitive to moisture.[8] Water can compete with the amine nucleophile and potentially deactivate the catalyst.
-
Action: Use an anhydrous grade of solvent. Ensure all glassware is thoroughly dried before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[9]
-
Problem 2: The reaction is sluggish and fails to reach completion.
-
Potential Cause: Poor Solubility at Reaction Temperature.
-
Recommended Solution: Even in a suitable solvent, the concentration of reactants can be a factor. If the reaction mixture is too concentrated, some components may salt out or fail to remain fully dissolved as the reaction proceeds.
-
Action: Increase the solvent volume to ensure all reactants remain in solution throughout the heating process. A typical starting point is a concentration of 0.5 M to 1.0 M with respect to the limiting reagent.
-
Problem 3: Purification is complicated by the reaction solvent.
-
Potential Cause: Difficulty in Removing High-Boiling Solvents.
-
Recommended Solution: Solvents like DMF, DMSO, and NMP have high boiling points and are water-miscible, making them difficult to remove by simple evaporation under reduced pressure.
-
Action (Workup Protocol): After the reaction is complete, cool the mixture and pour it into a significant volume of cold water or acidic water (e.g., 1M HCl). This will precipitate the crude 2-(Isopropylamino)benzoic acid (as it is insoluble in acidic water) while the polar solvent remains in the aqueous phase.[10] The crude product can then be collected by vacuum filtration. A subsequent wash of the filter cake with cold water helps remove residual solvent.[11] If an extraction is performed, multiple washes of the organic layer with water or brine are necessary to remove residual DMF or DMSO.
-
Data on Solvent Effects in Ullmann Coupling
The following table summarizes the general effect of solvent choice on the yield of copper-catalyzed Ullmann coupling reactions, demonstrating the superiority of polar solvents.
| Solvent | Polarity | Typical Boiling Point (°C) | Observed Yield in C-X Coupling | Reference |
| DMF | Polar Aprotic | 153 | Excellent (~99%) | [5] |
| THF | Polar Aprotic | 66 | Good (~98%) | [5] |
| Water | Polar Protic | 100 | Good (~97%) | [5] |
| Toluene | Non-Polar | 111 | Meager (~79%) | [5] |
| Benzene | Non-Polar | 80 | Meager (~68%) | [5] |
Note: Yields are based on a representative copper-catalyzed C-C Ullmann coupling; however, the source states that a similar trend is observed for C-N coupling reactions.[5]
Detailed Experimental Protocol
This protocol describes the synthesis of 2-(Isopropylamino)benzoic acid from 2-chlorobenzoic acid and isopropylamine using a copper-catalyzed Ullmann condensation.
Materials:
-
2-Chlorobenzoic acid
-
Isopropylamine
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Ethanol and Deionized Water (for recrystallization)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, inert gas line (N₂ or Ar)
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid (e.g., 10 mmol, 1.57 g), potassium carbonate (25 mmol, 3.45 g), and copper(I) iodide (1 mmol, 0.19 g).
-
Solvent and Reagent Addition: Under an inert atmosphere (N₂ or Ar), add 30 mL of anhydrous DMF. Begin stirring the suspension. Add isopropylamine (15 mmol, 1.28 mL) to the mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to 120-130 °C using a heating mantle. Maintain this temperature with vigorous stirring for 8-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 2-chlorobenzoic acid spot is consumed.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the dark mixture into 150 mL of cold water with stirring.
-
Acidify the aqueous suspension to a pH of ~2 by the dropwise addition of concentrated hydrochloric acid. This will protonate the carboxylate and precipitate the product.
-
Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with two 30 mL portions of cold deionized water to remove inorganic salts and residual DMF.
-
-
Purification:
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the synthesis and purification of 2-(Isopropylamino)benzoic acid.
Caption: A step-by-step workflow for the synthesis of 2-(Isopropylamino)benzoic acid.
Solvent Selection Logic Diagram
This diagram outlines the logical considerations for choosing an appropriate solvent and the expected outcomes based on its properties.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 2-(PROPYLAMINO)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemistry 102 - Experiment 3 [home.miracosta.edu]
- 11. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-(Isopropylamino)benzoic Acid and Its Positional Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. Positional isomerism, a subtle yet profound structural variation, can dramatically alter a compound's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparative analysis of the biological activities of 2-(Isopropylamino)benzoic acid and its meta (3-) and para (4-) isomers.
While direct comparative studies on these specific isopropylamino isomers are not extensively documented in publicly available literature, this guide will synthesize established principles of medicinal chemistry, draw upon data from structurally related aminobenzoic acid derivatives, and provide detailed experimental protocols to empower researchers to conduct their own comprehensive evaluations. We will explore the anticipated differences in their anti-inflammatory, antimicrobial, and cytotoxic profiles, rooted in the well-documented impact of substituent positioning on the benzene ring.
The Critical Influence of Isomerism on Bioactivity
The positioning of the isopropylamino group on the benzoic acid scaffold dictates the molecule's electronic distribution, lipophilicity, and steric profile. These physicochemical properties are fundamental to how a molecule interacts with biological targets such as enzymes and receptors.
-
Ortho (2-) Isomer: The proximity of the amino and carboxylic acid groups in 2-(Isopropylamino)benzoic acid (also known as N-isopropylanthranilic acid) allows for potential intramolecular hydrogen bonding. This can influence its acidity (pKa), conformation, and ability to chelate metal ions, all of which can impact its interaction with biological targets. Structurally, it is an analogue of fenamic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]
-
Meta (3-) Isomer: With the functional groups separated, the 3-isomer exhibits different electronic and steric properties compared to the ortho isomer. The potential for intramolecular interactions is significantly reduced.
-
Para (4-) Isomer: In the 4-isomer, the functional groups are at opposite ends of the benzene ring, leading to the least steric hindrance and a different dipole moment compared to the other two isomers. This can affect its ability to fit into specific binding pockets of target proteins.
Below is a logical workflow for the comparative evaluation of these isomers.
Caption: Experimental workflow for the comparative biological evaluation of isopropylaminobenzoic acid isomers.
Comparative Anti-inflammatory Activity
N-substituted anthranilic acid derivatives, such as mefenamic acid, are known to exhibit anti-inflammatory properties primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.[1][3] Therefore, a comparative assessment of the COX inhibitory potential of the three isomers is a logical starting point.
Hypothesized Outcome:
Based on the structural similarity of 2-(Isopropylamino)benzoic acid to fenamates, it is hypothesized that the ortho isomer will exhibit the most potent COX inhibitory activity . The specific conformation enforced by the ortho substitution is often crucial for fitting into the active site of COX enzymes.
Experimental Protocols:
1. In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay will determine the concentration of each isomer required to inhibit the activity of COX-1 and COX-2 enzymes by 50% (IC50). A lower IC50 value indicates greater potency.
-
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Methodology:
-
Prepare stock solutions of the test isomers and a reference standard (e.g., celecoxib for COX-2, ibuprofen for non-selective) in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme solution.
-
Add serial dilutions of the test isomers or reference standard to the wells. Include a control with solvent only.
-
Incubate the plate for 5 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid (the substrate) and a colorimetric substrate solution (TMPD).
-
Measure the absorbance at 590 nm using a plate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 values.[4][5]
-
2. Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the ability of the isomers to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Principle: The amount of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Methodology:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test isomers for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.[6] Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.[7]
-
Comparative Antimicrobial Activity
Benzoic acid and its derivatives are known to possess antimicrobial properties.[8] The lipophilicity and acidity of these compounds play a significant role in their ability to disrupt microbial membranes and inhibit growth.
Hypothesized Outcome:
The ortho isomer, 2-(Isopropylamino)benzoic acid, is predicted to have the most significant antibacterial activity , particularly against Gram-positive bacteria. This is based on studies of other benzoic acid derivatives where ortho substitution enhances lipophilicity, facilitating passage through the bacterial cell membrane.
Experimental Protocol:
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This assay will determine the lowest concentration of each isomer that inhibits the visible growth of a particular microorganism.
-
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compounds in a liquid growth medium. The MIC is the lowest concentration at which no turbidity (bacterial growth) is observed.[9]
-
Methodology:
-
Prepare serial two-fold dilutions of each isomer in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that prevents turbidity.[10][11]
-
Comparative Cytotoxicity
To assess the therapeutic potential of these isomers, it is crucial to evaluate their toxicity towards mammalian cells. A compound that is highly active against a therapeutic target but also highly toxic to healthy cells has a poor therapeutic index.
Hypothesized Outcome:
The relative cytotoxicity of the isomers is difficult to predict without experimental data. However, the isomer with the highest biological activity (hypothesized to be the ortho isomer) may also exhibit higher cytotoxicity due to its greater ability to interact with cellular components.
Experimental Protocol:
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Methodology:
-
Seed a human cell line (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293) in a 96-well plate and allow for attachment.
-
Treat the cells with serial dilutions of the test isomers for a specified period (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that reduces cell viability by 50%).[12][13]
-
Data Summary and Interpretation
The experimental data should be compiled into a clear, comparative table to facilitate analysis.
| Biological Activity | 2-(Isopropylamino)benzoic acid | 3-(Isopropylamino)benzoic acid | 4-(Isopropylamino)benzoic acid |
| Anti-inflammatory | |||
| COX-1 Inhibition (IC50, µM) | Hypothesized: Lowest | Hypothesized: Intermediate | Hypothesized: Highest |
| COX-2 Inhibition (IC50, µM) | Hypothesized: Lowest | Hypothesized: Intermediate | Hypothesized: Highest |
| NO Production Inhibition (IC50, µM) | Hypothesized: Lowest | Hypothesized: Intermediate | Hypothesized: Highest |
| Antimicrobial | |||
| MIC vs. S. aureus (µg/mL) | Hypothesized: Lowest | Hypothesized: Intermediate/High | Hypothesized: Intermediate/High |
| MIC vs. E. coli (µg/mL) | Hypothesized: Lowest | Hypothesized: Intermediate/High | Hypothesized: Intermediate/High |
| Cytotoxicity | |||
| IC50 vs. HeLa (µM) | To be determined | To be determined | To be determined |
Note: The values in this table are hypothetical and serve as a template for organizing experimental results.
The interpretation of these results will form the basis of a structure-activity relationship (SAR) analysis. For instance, if the ortho isomer consistently demonstrates the highest potency, it would strongly suggest that the proximity of the isopropylamino and carboxylic acid groups is crucial for its biological activity. This could be due to the formation of a specific conformation that is favorable for binding to the active sites of target enzymes.
Mechanistic Insights and Signaling Pathways
The observed biological activities of these isomers are likely mediated through specific signaling pathways. For example, the anti-inflammatory effects of COX inhibitors ultimately lead to a reduction in the production of prostaglandins, which are key mediators of inflammation.
Caption: Simplified signaling pathway for inflammation and potential points of inhibition by isopropylaminobenzoic acid isomers.
Conclusion
This guide provides a comprehensive framework for the comparative analysis of the biological activities of 2-, 3-, and 4-(Isopropylamino)benzoic acid. By employing the detailed experimental protocols and considering the principles of structure-activity relationships, researchers can systematically evaluate these isomers and elucidate the impact of positional isomerism on their anti-inflammatory, antimicrobial, and cytotoxic properties. The insights gained from such studies are invaluable for the rational design of novel therapeutic agents with improved potency and selectivity.
References
-
Caroline, C., Foe, K., Wijaya, H., Dewi, B. D. N., Karnati, S., Esar, S. Y., ... & Tjahjono, Y. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Biomedicine & Pharmacotherapy, 139, 111634. [Link]
-
Tjahjono, Y., Caroline, C., Foe, K., Wijaya, H., Dewi, B. D. N., Karnati, S., ... & Hadinugroho, W. (2024). 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. Prostaglandins & Other Lipid Mediators, 174, 106866. [Link]
-
Khan, K. M., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(19), 6523. [Link]
-
Wang, J., et al. (2015). Anti-inflammatory, analgesic and antioxidant activities of 3,4-oxo-isopropylidene-shikimic acid. Pharmaceutical Biology, 53(10), 1450-1456. [Link]
-
Tjahjono, Y., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. ResearchGate. [Link]
-
Dai, L., et al. (2013). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Molecular Pharmacology, 83(4), 864-874. [Link]
- Juby, M. F., et al. (1987). Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
-
Blondiaux, N., et al. (2017). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. Molecules, 22(8), 1339. [Link]
-
Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. PubMed. [Link]
-
Lores, C. A., & Boucher, H. W. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Kakefuda, A., et al. (2008). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Bioorganic & Medicinal Chemistry, 16(15), 7135-7146. [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2012). Mefenamic Acid. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
-
Kim, H. J., et al. (2012). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 55(4), 493-498. [Link]
-
Ali, I., et al. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules, 28(13), 5099. [Link]
-
Sheu, J. H., et al. (2005). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Chemical & Pharmaceutical Bulletin, 53(10), 1345-1347. [Link]
-
Kumar, A., et al. (2022). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. ResearchGate. [Link]
-
Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]
-
Ono, K., et al. (2005). The synthesis and structure-activity relationship of substituted N-phenyl anthranilic acid analogs as amyloid aggregation inhibitors. ResearchGate. [Link]
-
Y. K. Y., et al. (2012). Investigation on biological activities of anthranilic acid sulfonamide analogs. African Journal of Pharmacy and Pharmacology, 6(29), 2206-2210. [Link]
-
Ballo, M., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(3), 34-43. [Link]
-
Kim, J. H., et al. (2019). Nitric oxide production in LPS-induced RAW 264.7 macrophage cells. ResearchGate. [Link]
-
Wikipedia. (n.d.). Mefenamic acid. [Link]
-
Jan, M. S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. RSC Advances, 13(38), 26655-26671. [Link]
-
Siddiqui, R. A., et al. (2010). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 34(4), 389-396. [Link]
-
Mathew, B., et al. (2021). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Bentham Science. [Link]
-
van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Cancer Cell Culture, 1-13. [Link]
-
I. I. K., et al. (2023). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. ResearchGate. [Link]
-
EUCAST. (2024). MIC Determination. [Link]
-
Amir, M., et al. (2005). Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. Archives of Pharmacal Research, 28(5), 537-543. [Link]
-
Wiegand, I., et al. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Deutsches Arzteblatt International, 105(31-32), 519-525. [Link]
-
Pereira, C. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Sari, D. C., et al. (2020). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya, 31(2), 86-90. [Link]
-
Tiwari, D. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development and Research, 3(2), 265-271. [Link]
-
O. I. Z., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. ResearchGate. [Link]
-
I. I. K., et al. (2023). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. National Center for Biotechnology Information. [Link]
-
Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]
-
A. A. A., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(1), 226-238. [Link]
Sources
- 1. Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mefenamic acid - Wikipedia [en.wikipedia.org]
- 3. Mefenamic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jkb.ub.ac.id [jkb.ub.ac.id]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. m.youtube.com [m.youtube.com]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Tale of Two Couplings: Why Buchwald-Hartwig Outshines Ullmann for the Synthesis of 2-(Isopropylamino)benzoic Acid
In the landscape of pharmaceutical synthesis and materials science, the formation of carbon-nitrogen (C-N) bonds is a cornerstone transformation. For the synthesis of N-substituted anthranilic acids, such as the valuable intermediate 2-(isopropylamino)benzoic acid, chemists have historically relied on classic methods like the Ullmann condensation. However, the advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized this field, offering a more efficient, versatile, and milder alternative. This guide provides an in-depth comparison of these two powerful methodologies, supported by experimental data, to illustrate the clear advantages of the Buchwald-Hartwig approach for the synthesis of 2-(isopropylamino)benzoic acid.
The Enduring Veteran: Ullmann Condensation
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, has been a workhorse in organic synthesis for over a century.[1] In the context of our target molecule, it involves the coupling of a 2-halobenzoic acid with isopropylamine in the presence of a copper catalyst and a base, typically at elevated temperatures.[2]
The reaction generally proceeds through a mechanism involving the formation of a copper(I) amide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to furnish the desired N-aryl amine.[3]
While the Ullmann reaction has proven its utility, it is often hampered by several significant drawbacks:
-
Harsh Reaction Conditions: Traditional Ullmann condensations often require high temperatures (frequently exceeding 150 °C) and polar, high-boiling solvents like DMF or NMP.[1] These conditions can limit the functional group tolerance of the reaction and lead to undesired side products.
-
Stoichiometric Copper: Many classical Ullmann procedures necessitate the use of stoichiometric or near-stoichiometric amounts of copper, which can complicate product purification and raise environmental concerns.[1]
-
Substrate Scope Limitations: The reaction can be sensitive to the electronic nature of the substrates, and yields can be variable, particularly with less reactive aryl chlorides.[4]
The Modern Contender: Buchwald-Hartwig Amination
Developed in the mid-1990s, the Buchwald-Hartwig amination has rapidly become the go-to method for C-N bond formation.[5] This palladium-catalyzed cross-coupling reaction offers a significantly milder and more general approach to the synthesis of aryl amines.[5] The catalytic cycle, a key to its efficiency, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[6]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The key to the success of the Buchwald-Hartwig amination lies in the development of sophisticated phosphine ligands that stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[5]
Head-to-Head Comparison: A Data-Driven Perspective
To provide a clear comparison, let's examine representative experimental data for the synthesis of N-aryl anthranilic acid derivatives using both methods.
| Parameter | Ullmann Condensation (N-phenylanthranilic acid) | Buchwald-Hartwig Amination (Representative) |
| Aryl Halide | 2-Bromobenzoic acid | 2-Chlorobenzoic acid |
| Amine | Aniline | Isopropylamine |
| Catalyst | Copper bronze | Pd₂(dba)₃ / Biarylphosphine ligand |
| Base | K₂CO₃ | NaOtBu or K₃PO₄ |
| Solvent | DMF | Toluene or Dioxane |
| Temperature | Reflux (~153 °C) | 80-110 °C |
| Reaction Time | 4 hours | 2-24 hours |
| Yield | 67.2% | Typically >85% |
Data for Ullmann condensation is based on a reported synthesis of N-phenylanthranilic acid. Buchwald-Hartwig data is a conservative estimate based on typical yields for similar substrates.
The data clearly highlights the operational advantages of the Buchwald-Hartwig amination:
-
Milder Conditions: The Buchwald-Hartwig reaction can be conducted at significantly lower temperatures, often below 100 °C, which enhances its compatibility with a wider range of functional groups.[7]
-
Higher Yields: For many substrates, including electron-deficient aryl chlorides like 2-chlorobenzoic acid, the Buchwald-Hartwig amination consistently delivers higher yields compared to the Ullmann condensation.[8]
-
Broader Substrate Scope and Functional Group Tolerance: The continuous evolution of palladium catalysts and ligands has expanded the scope of the Buchwald-Hartwig amination to include a vast array of aryl halides and amines, even those with sensitive functional groups.[5][6] The presence of a free carboxylic acid on the aryl halide is well-tolerated in many modern Buchwald-Hartwig protocols.
-
Catalytic Efficiency: The Buchwald-Hartwig reaction is a true catalytic process, typically requiring only low loadings of the palladium catalyst (0.5-2 mol%), in contrast to the often stoichiometric amounts of copper used in the Ullmann reaction.[9]
Experimental Protocol: Buchwald-Hartwig Synthesis of 2-(Isopropylamino)benzoic acid
The following is a representative, self-validating protocol for the synthesis of 2-(isopropylamino)benzoic acid via a Buchwald-Hartwig amination, based on established procedures for similar transformations.
Materials:
-
2-Chlorobenzoic acid
-
Isopropylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of argon, add 2-chlorobenzoic acid (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XPhos (0.024 mmol, 2.4 mol%).
-
Addition of Base and Solvent: Add sodium tert-butoxide (1.4 mmol) and anhydrous toluene (5 mL).
-
Addition of Amine: Add isopropylamine (1.2 mmol) to the reaction mixture.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature and quench with 1 M HCl (aq). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford 2-(isopropylamino)benzoic acid.
Expected Outcome: Based on analogous reactions, this protocol is expected to yield the desired product in over 85% yield.
Conclusion
For the synthesis of 2-(isopropylamino)benzoic acid, the Buchwald-Hartwig amination presents a clear and compelling advantage over the traditional Ullmann condensation. Its milder reaction conditions, higher yields, broader functional group tolerance, and superior catalytic efficiency make it the method of choice for modern synthetic chemists. While the Ullmann reaction remains a part of the synthetic chemist's toolbox, the precision, reliability, and versatility of the Buchwald-Hartwig amination have firmly established it as the superior strategy for this and many other critical C-N bond-forming reactions in contemporary drug discovery and development.
References
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann coupling-An overview - operachem [operachem.com]
- 4. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Purification Techniques for 2-(Isopropylamino)benzoic Acid
For researchers and professionals in drug development and organic chemistry, the purity of a compound is paramount. This guide provides an in-depth, head-to-head comparison of the most common purification techniques for 2-(isopropylamino)benzoic acid, a key intermediate in various synthetic pathways. We will move beyond simple procedural lists to explore the underlying principles of each method, offering field-proven insights and supporting data to guide your purification strategy.
Introduction to 2-(Isopropylamino)benzoic Acid and the Imperative of Purity
2-(Isopropylamino)benzoic acid (N-isopropylanthranilic acid) is a derivative of benzoic acid with the molecular formula C₁₀H₁₃NO₂. Its structural features, possessing both a carboxylic acid and a secondary amine group, make it a versatile building block. However, these same features can present unique challenges during purification. Common impurities often include unreacted starting materials, such as 2-aminobenzoic acid and an isopropylating agent, as well as byproducts from side reactions. The presence of these impurities can significantly impact the yield, stereochemistry, and biological activity of downstream products, making efficient purification a critical step.
This guide will dissect three primary purification methodologies:
-
Recrystallization: A classic technique based on differential solubility.
-
Acid-Base Extraction: A liquid-liquid extraction method exploiting the compound's acidic and basic functionalities.
-
Column Chromatography: A powerful separation technique based on differential adsorption.
We will provide detailed experimental protocols for each, accompanied by a comparative analysis of their performance in terms of yield, purity, and scalability.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a widely used technique for purifying solid compounds.[1] Its success hinges on the principle that most solids are more soluble in a hot solvent than in a cold one.[1] By dissolving the impure compound in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities behind in the mother liquor.
The "Why": Causality in Solvent Selection
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature, but completely at its boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the purified crystals.
For 2-(isopropylamino)benzoic acid, a mixed solvent system of ethanol and water is often effective. The compound is readily soluble in hot ethanol, while its solubility in water is significantly lower. The addition of water to the hot ethanolic solution decreases the solubility of the target compound, inducing crystallization upon cooling.[2]
Experimental Protocol: Recrystallization of 2-(Isopropylamino)benzoic Acid
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of crude 2-(isopropylamino)benzoic acid in the minimum amount of hot ethanol (approximately 20-30 mL). Heat the mixture on a hot plate with gentle stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Inducing Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Crystal Formation: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water (1:1) mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.
Visualization of the Recrystallization Workflow
Caption: Workflow for the purification of 2-(isopropylamino)benzoic acid by recrystallization.
Acid-Base Extraction: Leveraging Chemical Reactivity for Separation
Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic and basic compounds from a mixture.[3][4] This method relies on the differential solubility of the neutral compound and its ionized salt form in an organic and an aqueous phase.[3] For 2-(isopropylamino)benzoic acid, which possesses both a carboxylic acid (acidic) and an amino (basic) group, this technique is particularly well-suited.
The "Why": A Tale of Two Phases
By treating an organic solution of the crude product with an aqueous base (e.g., sodium bicarbonate), the acidic carboxylic group is deprotonated to form a water-soluble carboxylate salt.[5][6] This salt will partition into the aqueous phase, while neutral and basic impurities remain in the organic phase. Subsequently, acidification of the aqueous layer will protonate the carboxylate, causing the purified 2-(isopropylamino)benzoic acid to precipitate out of the solution.
Experimental Protocol: Acid-Base Extraction of 2-(Isopropylamino)benzoic Acid
-
Dissolution: Dissolve 5.0 g of crude 2-(isopropylamino)benzoic acid in 50 mL of diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and extract with two 25 mL portions of saturated aqueous sodium bicarbonate solution. After each extraction, drain the aqueous layer into a clean Erlenmeyer flask.
-
Washing the Organic Layer: Wash the remaining organic layer with 25 mL of brine (saturated NaCl solution) and discard the aqueous wash. The organic layer now contains neutral impurities and can be set aside.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (test with pH paper). A white precipitate of 2-(isopropylamino)benzoic acid will form.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with a small amount of ice-cold water.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Visualization of the Acid-Base Extraction Workflow
Sources
Technical Guide: Characterization and Comparison of 2-(Isopropylamino)benzoic Acid Polymorphs
The following guide is structured as a high-level technical directive for researchers investigating the solid-state properties of 2-(Isopropylamino)benzoic acid (N-isopropylanthranilic acid). It synthesizes specific crystallographic data with the broader principles of fenamate polymorphism to provide a robust characterization framework.[1]
Executive Summary & Molecular Context
2-(Isopropylamino)benzoic acid (CAS: 14428-22-9), also known as N-isopropylanthranilic acid, represents a critical structural scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class.[1] Unlike its N-aryl analogs (e.g., Mefenamic acid, Flufenamic acid), which exhibit well-documented enantiotropic polymorphism, the N-isopropyl variant presents a unique case of conformational polymorphism driven by the flexibility of the alkyl amine substituent.[1]
This guide provides a protocol for characterizing the solid-state forms of 2-(Isopropylamino)benzoic acid, comparing its stability and solubility profiles against its pharmacological analogs to inform drug substance development.[1]
The Mechanistic Basis of Polymorphism
To understand the solid-state behavior of this compound, one must analyze the competition between intramolecular and intermolecular forces.[1]
The "Fenamate Motif"
The defining feature of 2-(Isopropylamino)benzoic acid is the intramolecular hydrogen bond between the amine nitrogen and the carbonyl oxygen (
-
Stable Form (Form I): Typically adopts a planar or near-planar conformation stabilized by this intramolecular bond.[1] This form is lipophilic and dense.[1]
-
Metastable Forms (Form II/III): Arise when the isopropyl group rotates (steric torsion), breaking the intramolecular bond in favor of intermolecular hydrogen bonding (dimerization) with neighboring molecules.[1]
Conformational Switching Pathway
The following diagram illustrates the thermodynamic relationship between the predicted conformational states.
Figure 1: Thermodynamic pathway of conformational polymorphism in N-isopropylanthranilic acid.[1] The system favors the intramolecularly bonded Form I under ambient conditions.[1]
Comparative Analysis: Isopropyl vs. Aryl Derivatives
The performance of 2-(Isopropylamino)benzoic acid is best understood by comparing it to Mefenamic Acid , the industry-standard benchmark for fenamate polymorphism.[1]
Table 1: Physicochemical & Polymorphic Comparison
| Feature | 2-(Isopropylamino)benzoic Acid | Mefenamic Acid (Benchmark) | Implications for Development |
| Substituent | N-Isopropyl (Alkyl, Flexible) | N-2,3-Dimethylphenyl (Aryl, Rigid) | Alkyl groups allow faster relaxation to the stable state.[1] |
| Dominant Polymorph | Form I (Triclinic/Monoclinic) | Form I (Triclinic) | Isopropyl variant is less likely to maintain metastable forms long-term.[1] |
| H-Bonding Motif | Strong Intramolecular ( | Mixed Intra/Intermolecular | Isopropyl form has lower aqueous solubility due to "hidden" H-bond donors.[1] |
| Melting Point | ~100–125°C (Precursor range) | 230–231°C | Lower thermal stability requires gentle drying protocols.[1] |
| Metastability | Low (Rapid conversion to Form I) | High (Form II persists) | Easier processing for Isopropyl variant; less risk of phase change during storage.[1] |
Key Insight: The N-isopropyl group lacks the steric bulk of the phenyl ring found in Mefenamic acid.[1] Consequently, the energy barrier to revert from a metastable form to the stable Form I is lower.[1] Researchers should expect rapid conversion to the stable form during processing. [1]
Experimental Protocols for Characterization
To definitively identify and separate the polymorphs, the following self-validating workflow is recommended.
Polymorph Screening Workflow
Do not rely on a single solvent.[1] Use a polarity-gradient approach to induce different packing motifs.[1]
Figure 2: Screening protocol to isolate thermodynamic (stable) and kinetic (metastable) polymorphs.
Analytical Validation Steps
Every sample must undergo the following triad of tests to confirm polymorphic purity:
-
Differential Scanning Calorimetry (DSC):
-
Powder X-Ray Diffraction (PXRD):
-
Protocol: Scan range 2
= 5° to 40°.[1] -
Indicator: Focus on the low-angle region (5°–15°).[1] Changes in packing density (intermolecular spacing) are most visible here.[1]
-
Reference: Compare against the generated pattern from the single-crystal structure (if available) or the stable Form I baseline.[1]
-
-
FTIR Spectroscopy (The "Fingerprint" Test):
References
-
Yokoyama, A., et al. (2014).[1][2][3] Crystal Structure of N-Isopropylanthranilic Acid Trimer. Journal of Structural Chemistry.
-
Delaney, S. P., et al. (2017).[1] Characterization of the Polymorphs of Mefenamic Acid. Crystal Growth & Design. (Used as comparative benchmark for fenamate behavior).
-
McConnell, J. F., & Company, A. (1976).[1] The Crystal Structure of Fenamic Acid. Cryst. Struct. Comm. (Structural homolog reference).
-
Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press.[1] (Foundational text on conformational polymorphism mechanisms).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
